Ruizgenin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPHSFXILSZTM-LHCNFSBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-71-9 | |
| Record name | Ruizgenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-CHLOROGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88XV7YUIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ruizgenin: A Technical Overview of a Spirostanol Sapogenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruizgenin is a steroidal sapogenin diol, a class of natural products known for their diverse biological activities. First isolated from the leaves of Agave lecheguilla Torrey, its chemical structure has been elucidated as (25R)-5β-spirostane-3β, 6α-diol.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound. However, it is important to note that detailed experimental data, specific biological activities, and associated signaling pathways are not extensively documented in publicly available scientific literature. This document compiles the available information and presents a generalized experimental framework for the study of such compounds.
Chemical Structure and Properties
This compound is a member of the spirostanol (B12661974) sapogenin family, characterized by a C27 steroidal skeleton with a spiroketal side chain. The definitive chemical structure was determined through a combination of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| Systematic Name | (25R)-5β-spirostane-3β, 6α-diol | [1] |
| Trivial Name | This compound | [1] |
| Molecular Formula | C₂₇H₄₄O₄ | Deduced from structure |
| Molecular Weight | 432.6 g/mol | Calculated |
| CAS Number | 73683-98-4 | Inferred from literature |
| Appearance | Not Reported | - |
| Solubility | Not Reported | - |
Table 2: Summary of Spectroscopic Data for this compound (Qualitative)
| Technique | Observation |
| Mass Spectrometry | Data used for the initial structure elucidation, but specific fragmentation patterns are not detailed in available literature. |
| Infrared (IR) Spectroscopy | Utilized in the original characterization to identify functional groups, though specific absorption bands have not been reported. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Key in determining the stereochemistry and connectivity of the molecule. Detailed chemical shifts and coupling constants are not publicly available. |
Experimental Protocols
Detailed experimental protocols for the isolation and purification of this compound from Agave lecheguilla are not available in the reviewed literature. However, a general methodology for the extraction and isolation of steroidal sapogenins from plant material is presented below.
General Isolation and Purification Workflow for Spirostanol Sapogenins
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.
Biological Activity and Signaling Pathways
As of the latest available information, there are no published studies detailing the biological activity or the specific signaling pathways modulated by this compound. The broader class of steroidal saponins (B1172615) and sapogenins is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-fungal activities. Further research is required to determine if this compound possesses any of these properties.
Conclusion and Future Directions
This compound is a structurally defined spirostanol sapogenin with a clear chemical identity. However, the lack of detailed spectroscopic data, specific experimental protocols for its isolation, and any information on its biological activity in the public domain highlights a significant gap in the scientific knowledge surrounding this compound. Future research should focus on re-isolating or synthesizing this compound to perform comprehensive spectroscopic analysis and to screen it for various biological activities. Such studies would be invaluable for determining the potential of this compound as a lead compound in drug discovery and development.
References
Ruizgenin: A Technical Guide to its Discovery, Natural Sources, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruizgenin, a steroidal sapogenin, was first identified in 1980. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and methods for its isolation and characterization. While specific research on this compound's biological activity and mechanism of action is limited, this document explores the known attributes of its class of compounds, steroidal saponins (B1172615), to infer its potential therapeutic applications. This guide also presents generalized experimental protocols and conceptual signaling pathways to serve as a foundation for future research into this promising natural product.
Discovery and Natural Sources
This compound was first isolated and identified in 1980 by Blunden and his colleagues from the leaves of Agave lecheguilla Torr.[1]. It is a steroidal sapogenin diol with the chemical name (25R)-5 beta-spirostane-3 beta, 6 alpha-diol[1].
The genus Agave is a well-known source of steroidal saponins and sapogenins, with various species being utilized for the isolation of these compounds. While Agave lecheguilla is the definitive natural source of this compound, other Agave species are also rich in structurally similar compounds. The total saponin (B1150181) content in the extract of Agave lecheguilla has been reported to be in the range of 0.1-0.3% on a dry weight basis, which provides a preliminary estimate of the potential yield for this class of compounds.
Table 1: Discovery and Chemical Properties of this compound
| Property | Description | Reference |
| Trivial Name | This compound | [1] |
| Chemical Name | (25R)-5 beta-spirostane-3 beta, 6 alpha-diol | [1] |
| Year of Discovery | 1980 | [1] |
| Original Natural Source | Leaves of Agave lecheguilla Torr. | [1] |
| Compound Class | Steroidal Sapogenin Diol | [1] |
Experimental Protocols: Isolation and Characterization
While the original 1980 publication by Blunden et al. lacks a detailed public experimental protocol, a general methodology for the isolation and characterization of steroidal sapogenins from plant material can be outlined. This process typically involves extraction, hydrolysis, and chromatographic separation.
General Isolation and Purification Workflow
The following workflow is a generalized representation of the steps involved in isolating steroidal sapogenins like this compound from Agave species.
Detailed Methodologies
1. Extraction:
-
Plant Material Preparation: The leaves of Agave lecheguilla are air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration. This step extracts a broad range of phytochemicals, including saponins.
-
Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2. Acid Hydrolysis:
-
Saponins are glycosides, meaning they consist of a sugar moiety (glycone) attached to a non-sugar moiety (aglycone). To isolate the sapogenin (in this case, this compound), the sugar chains must be cleaved.
-
The crude saponin extract is subjected to acid hydrolysis, typically by refluxing with a dilute mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This process breaks the glycosidic bonds, liberating the sapogenins.
3. Purification:
-
Chromatography: The mixture of crude sapogenins is then subjected to chromatographic separation to isolate the individual compounds.
-
Column Chromatography: Silica gel column chromatography is a common technique used for the initial separation of the sapogenins. The column is eluted with a gradient of solvents of increasing polarity.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the compound of interest. The original discovery of this compound utilized TLC for its purification[1].
4. Characterization:
-
The purified compound is then subjected to various spectroscopic techniques to elucidate its structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete elucidation of its structure.
Biological Activity and Potential Signaling Pathways
Given the structural similarity of this compound to other well-studied steroidal sapogenins like diosgenin, it is plausible that it may exhibit similar biological effects, such as anti-inflammatory and anticancer properties. The following conceptual signaling pathway illustrates a potential mechanism of action for a generic steroidal sapogenin in inducing apoptosis in cancer cells, which could be a starting point for investigating the bioactivity of this compound.
Table 2: Potential Biological Activities of this compound (Inferred from Related Compounds)
| Biological Activity | Potential Mechanism of Action |
| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of metastasis and angiogenesis. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes (e.g., COX-2, iNOS). |
| Antifungal | Disruption of fungal cell membrane integrity. |
Future Directions
This compound remains a relatively understudied natural product with significant potential for further investigation. Future research should focus on:
-
Re-isolation and Yield Quantification: A detailed study to re-isolate this compound from Agave lecheguilla and accurately quantify its yield.
-
Biological Screening: Comprehensive screening of purified this compound for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Semi-synthesis of Derivatives: Exploration of semi-synthetic modifications of the this compound scaffold to enhance its biological activity and pharmacokinetic properties.
Conclusion
This compound, a steroidal sapogenin from Agave lecheguilla, represents a promising lead compound for drug discovery. While current knowledge about its specific biological activities is limited, its structural similarity to other bioactive sapogenins suggests a high potential for therapeutic applications. This technical guide provides a foundational understanding of this compound and aims to stimulate further research into its isolation, characterization, and pharmacological evaluation.
References
Isolation of Ruizgenin from Agave lecheguilla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the isolation of ruizgenin, a steroidal sapogenin diol, from the leaves of Agave lecheguilla. This compound, identified as (25R)-5β-spirostane-3β,6α-diol, is a compound of interest for its potential pharmacological activities. This document provides a comprehensive overview of the requisite experimental procedures, from the initial extraction of saponins (B1172615) to the final purification of this compound. Methodologies for extraction, hydrolysis, and chromatographic separation are presented in detail. Furthermore, this guide summarizes the available quantitative data on the chemical composition of Agave lecheguilla and discusses the potential biological activities of this compound based on the known effects of structurally related steroidal sapogenins. This paper aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.
Introduction
Agave lecheguilla, a plant prevalent in the arid regions of Northern Mexico and the Southwestern United States, is a known source of various bioactive compounds, including steroidal saponins.[1] These saponins, upon hydrolysis, yield sapogenins, which are the aglycone moieties that often form the basis for the synthesis of steroidal drugs. One such sapogenin isolated from Agave lecheguilla is this compound.[2] First reported in 1980, this compound is a diol derivative of a spirostan (B1235563) skeleton.[2]
The potential therapeutic applications of steroidal sapogenins have garnered significant interest in the scientific community. Various sapogenins isolated from Agave species have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as anticancer agents.[3][4] While the specific biological activities of this compound have not been extensively studied, its structural similarity to other bioactive sapogenins warrants further investigation into its pharmacological properties.
This guide provides a reconstructed, detailed protocol for the isolation and purification of this compound from Agave lecheguilla leaves, based on established methods for sapogenin extraction and purification from plant sources. Additionally, it presents the available quantitative data regarding the chemical composition of the plant and discusses potential signaling pathways that may be modulated by this compound in the context of its presumed cytotoxic activity.
Chemical Composition of Agave lecheguilla
The chemical composition of Agave lecheguilla can vary depending on geographical location and environmental conditions. However, studies have provided a general overview of its primary components. The quantitative data available from various extraction studies are summarized below. It is important to note that the specific yield of this compound from Agave lecheguilla has not been reported in the reviewed literature.
Table 1: Summary of Extraction Yields and Chemical Composition of Agave lecheguilla
| Component/Extract | Plant Part | Extraction Solvent/Method | Yield/Content | Reference |
| Total Saponins | Leaves | Not specified | 0.1-0.3% (dry basis) | [1] |
| Methanolic Extract | By-product | Methanol | 44.43 ± 2.06% (dry biomass) | [5] |
| Ethanolic Extract | By-product | Ethanol (B145695) (70%) | 30.90 ± 1.86% (dry biomass) | [5] |
| Total Polyphenolic Content (TPC) | By-product | Methanol | 3.74 - 4.53 mg QE/g FW | [5] |
| Total Polyphenolic Content (TPC) | By-product | Ethanol | 5.62 - 6.58 mg QE/g FW | [5] |
| Total Flavonoid Content (TFC) | By-product | Methanol | 1.66 ± 0.3 mg/g DW | [5] |
| Total Flavonoid Content (TFC) | By-product | Ethanol | 1.03 ± 0.1 mg/g DW | [5] |
Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; FW = Fresh Weight; DW = Dry Weight.
Experimental Protocols
The following is a detailed, reconstructed protocol for the isolation of this compound from Agave lecheguilla leaves. This protocol is based on established methodologies for the extraction and purification of steroidal sapogenins from Agave species.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Agave lecheguilla.
-
Washing: Thoroughly wash the leaves with water to remove any dirt and debris.
-
Drying: Air-dry the leaves in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder.
Extraction of Saponins
This protocol utilizes an optimized n-butanol:water extraction method for saponins from Agave species.[6]
-
Moistening: Moisten the powdered plant material with deionized water in a 2:1 (v/w) ratio for 2 hours.
-
Extraction: Add n-butanol to the moistened plant material to create a 1:1 (v/v) n-butanol:water biphasic solvent system.
-
Maceration: Macerate the mixture for 24 hours at room temperature with continuous stirring.
-
Phase Separation: Separate the organic (n-butanol) phase from the aqueous phase using a separatory funnel. The saponins will be concentrated in the n-butanol layer.
-
Concentration: Evaporate the n-butanol extract to dryness under reduced pressure using a rotary evaporator to obtain the crude saponin (B1150181) extract.
Acid Hydrolysis of Saponins
Acid hydrolysis is employed to cleave the sugar moieties from the saponins, yielding the aglycone sapogenins, including this compound.
-
Dissolution: Dissolve the crude saponin extract in a suitable solvent, such as a 1:1 mixture of ethanol and 2M hydrochloric acid.[7]
-
Reflux: Heat the mixture under reflux for 4-6 hours to ensure complete hydrolysis.
-
Neutralization: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 7.
-
Extraction of Sapogenins: Extract the neutralized solution multiple times with an organic solvent such as ethyl acetate (B1210297) or chloroform. The sapogenins will partition into the organic layer.
-
Washing and Drying: Wash the combined organic extracts with distilled water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude sapogenin mixture.
Purification of this compound
Column chromatography is a standard technique for the separation and purification of individual compounds from a mixture.
-
Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.
-
Sample Loading: Dissolve the crude sapogenin mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Thin Layer Chromatography (TLC) Monitoring: Monitor the separation by spotting aliquots of each fraction onto a TLC plate and developing it in a suitable solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available, or by further analytical techniques) and evaporate the solvent to obtain the isolated compound.
Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques as originally reported.[2]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compound.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound from Agave lecheguilla.
Hypothesized Signaling Pathway for this compound's Cytotoxic Activity
While the specific signaling pathways modulated by this compound are yet to be elucidated, the known cytotoxic effects of other steroidal sapogenins from Agave species suggest a potential mechanism of action involving the induction of apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway.
Caption: Hypothesized signaling pathway for the cytotoxic effects of this compound in cancer cells.
Discussion and Future Perspectives
The isolation of this compound from Agave lecheguilla presents an opportunity for the discovery of novel therapeutic agents. The reconstructed protocol provided in this guide offers a systematic approach for obtaining this compound for further investigation. While the specific biological activities of this compound remain largely unexplored, the known cytotoxic properties of other steroidal sapogenins from the Agave genus suggest that this compound may also possess anticancer potential.[3][4]
Future research should focus on several key areas. Firstly, a definitive and optimized protocol for the isolation of this compound needs to be established, and the yield from Agave lecheguilla should be quantified. Secondly, comprehensive in vitro and in vivo studies are required to elucidate the specific biological activities of this compound. This should include screening for its cytotoxic effects against a broad panel of cancer cell lines and investigating its mechanism of action by identifying the specific signaling pathways it modulates.
Furthermore, the potential of this compound as a lead compound for the development of new drugs should be explored. This could involve semi-synthetic modifications of its structure to enhance its potency and selectivity. The information presented in this technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation.
Conclusion
This technical guide has provided a comprehensive overview of the isolation of this compound from Agave lecheguilla. By presenting a detailed, reconstructed experimental protocol, summarizing the available quantitative data, and proposing a potential mechanism of action, this document serves as a valuable resource for scientists in the fields of natural product chemistry and drug discovery. The exploration of natural compounds like this compound holds significant promise for the development of novel therapeutics, and it is hoped that this guide will stimulate further research into the pharmacological potential of this intriguing steroidal sapogenin.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Ruizgenin
A comprehensive review of the available scientific literature reveals a significant lack of detailed information on the physical and chemical properties, experimental protocols, and biological activity of Ruizgenin. This technical guide summarizes the currently known information and highlights the existing knowledge gaps.
Introduction
This compound is a steroidal sapogenin diol, first isolated from the leaves of Agave lecheguilla Torrey. Its discovery was reported in 1980, and it was identified as (25R)-5β-spirostane-3β, 6α-diol[1]. As a member of the spirostane class of compounds, this compound shares a core structural framework with other well-studied sapogenins, such as diosgenin. However, despite its early discovery, this compound has not been the subject of extensive scientific investigation, and detailed information regarding its properties and potential applications remains scarce.
Physicochemical Properties
Experimentally determined quantitative data for the physical and chemical properties of this compound are not available in the current scientific literature. The primary source for such information would be the original 1980 publication in the journal Steroids; however, the full text of this article, containing the detailed experimental findings, is not accessible through standard scientific databases.
For the purpose of providing a theoretical frame of reference, the following table presents computed physicochemical properties for structurally related spirostanol (B12661974) compounds. It is crucial to emphasize that these values are not experimentally determined for this compound and should be considered as theoretical estimates only.
| Property | (25R)-5α-spirostane-3,6-dione | (25R,5α)-Spirostan-3β,5-diol-6-one | (2α,3β,5α,6β,25R)-Spirostan-2,3,6-triol |
| Molecular Formula | C₂₇H₄₀O₄[2] | C₂₇H₄₂O₅[3] | C₂₇H₄₄O₅[4] |
| Molecular Weight | 428.6 g/mol [2] | 446.6 g/mol [3] | 448.6 g/mol [4] |
| XLogP3-AA | 4.4[2] | 4.1[3] | 4.2[4] |
| Hydrogen Bond Donor Count | 0[2] | Not Available | Not Available |
| Hydrogen Bond Acceptor Count | 4[2] | Not Available | Not Available |
| Rotatable Bond Count | 0[2] | Not Available | Not Available |
| Exact Mass | 428.29265975 Da[2] | 446.30322444 Da[3] | 448.31887450 Da[4] |
| Monoisotopic Mass | 428.29265975 Da[2] | 446.30322444 Da[3] | 448.31887450 Da[4] |
| Topological Polar Surface Area | 52.6 Ų[2] | 76 Ų[3] | 79.2 Ų[4] |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of this compound are not publicly available. The original 1980 publication abstract mentions the use of mass spectral, infra-red, and nuclear magnetic resonance data for characterization, and thin-layer chromatography for isolation[1]. However, the specific parameters and methodologies are not described.
For researchers interested in isolating this compound or similar steroidal sapogenins from Agave species, a general experimental workflow can be inferred from literature on related compounds.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (25r)-5alpha-Spirostane-3,6-dione | C27H40O4 | CID 10788676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25R,5alpha-Spirostan-3beta,5-diol-6-one | C27H42O5 | CID 69906537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirostan-2,3,6-triol, (2alpha,3beta,5alpha,6beta,25R)- | C27H44O5 | CID 44566818 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ruizgenin Biosynthesis Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the proposed biosynthetic pathway of Ruizgenin, a steroidal sapogenin, by drawing parallels with the biosynthesis of analogous compounds. It further outlines key experimental protocols for pathway elucidation and presents a framework for quantitative data analysis.
Introduction to this compound
This compound is a steroidal sapogenin diol, identified as (25R)-5 beta-spirostane-3 beta, 6 alpha-diol, which has been isolated from the leaves of Agave lecheguilla[1]. As a member of the spirostanol (B12661974) class of compounds, its biosynthesis is intrinsically linked to the broader steroidal saponin (B1150181) pathways prevalent in the plant kingdom. Steroidal saponins (B1172615) are of significant interest to the pharmaceutical industry due to their diverse biological activities and their use as precursors for the synthesis of various steroidal drugs[2]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel therapeutic agents.
Proposed Biosynthesis Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of similar steroidal saponins, such as diosgenin[3]. The pathway is proposed to originate from the isoprenoid pathway, leading to the formation of a cholesterol precursor, which then undergoes a series of modifications to yield the final this compound molecule.
The initial steps of the pathway involve the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids[3]. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP) and then squalene (B77637).
The key steps in the proposed this compound biosynthesis pathway, starting from squalene, are:
-
Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE)[4]. This is a critical rate-limiting step in the biosynthesis of triterpenoids and phytosterols[4].
-
Cyclization to Cycloartenol (B190886): 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS), an oxidosqualene cyclase (OSC), to form cycloartenol. This is a pivotal branch point in the biosynthesis of plant sterols[5].
-
Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic reactions, including demethylations and isomerizations, to be converted into cholesterol.
-
Hydroxylation and Oxidation of Cholesterol: Cholesterol is then believed to undergo a series of hydroxylation and oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), to form the spirostanol skeleton of this compound. Based on the structure of this compound, this would involve hydroxylation at the C-3 and C-6 positions.
-
Spiroketal Formation: The final step is the formation of the characteristic spiroketal side chain, a reaction also likely mediated by CYP450 enzymes.
Key Enzyme Families Implicated in this compound Biosynthesis
-
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene, which is a committed step in the biosynthesis of phytosterols (B1254722) and triterpenoids[5].
-
Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is crucial for the extensive oxidation, hydroxylation, and glycosylation reactions that decorate the steroidal backbone[3]. Specific CYP450s are responsible for the regio- and stereospecific modifications that lead to the vast diversity of steroidal saponins.
-
UDP-dependent Glycosyltransferases (UGTs): While this compound itself is a sapogenin (the aglycone form), in the plant, it is likely present as a saponin, glycosylated by UGTs. These enzymes transfer sugar moieties to the sapogenin backbone, which can significantly impact their biological activity and solubility[3].
Diagram of the Proposed this compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach, combining metabolomics, transcriptomics, and functional genomics.
Metabolite Profiling and Identification
Objective: To identify this compound and its potential precursors and intermediates in plant tissues.
Methodology: HPLC-MS/MS Analysis
-
Sample Preparation:
-
Freeze-dry plant material (e.g., leaves of Agave lecheguilla) and grind to a fine powder.
-
Extract with a suitable solvent system, such as 80% methanol, using ultrasonication.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
Chromatographic Separation (HPLC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
The gradient can be optimized to achieve good separation of steroidal saponins.
-
-
Mass Spectrometric Detection (MS/MS):
-
Couple the HPLC to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Acquire data in both positive and negative ion modes.
-
Use full scan mode to identify potential metabolites and product ion scan mode to obtain fragmentation patterns for structural elucidation.
-
Identify this compound and its derivatives by comparing retention times and mass spectra with authentic standards or by detailed analysis of fragmentation patterns.
-
Identification of Candidate Genes
Objective: To identify genes encoding the enzymes involved in the this compound biosynthesis pathway.
Methodology: Transcriptome Analysis (RNA-Seq)
-
RNA Extraction:
-
Extract total RNA from different tissues of the plant known to produce this compound.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into a de novo transcriptome or map them to a reference genome if available.
-
Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify candidate genes encoding enzymes of the isoprenoid and steroid biosynthesis pathways, particularly OSCs, CYP450s, and UGTs.
-
Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.
-
Functional Characterization of Candidate Genes
Objective: To confirm the enzymatic function of the identified candidate genes.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning and Expression:
-
Clone the full-length coding sequences of candidate genes into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).
-
Induce protein expression and purify the recombinant enzymes.
-
-
In Vitro Enzyme Assays:
-
Incubate the purified recombinant enzyme with its putative substrate and any necessary cofactors (e.g., NADPH for CYP450s).
-
For example, to test a candidate CYP450, incubate it with cholesterol and a CYP450 reductase.
-
Analyze the reaction products using HPLC-MS/MS to determine if the expected product is formed.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.
Quantitative Data Presentation
While specific quantitative data for this compound biosynthesis is not yet available, the following tables provide a template for how such data would be structured and presented. The example data is derived from studies on the related compound, diosgenin (B1670711).
Table 1: Expression Levels of Key Biosynthesis Genes in Different Tissues
| Gene ID | Putative Function | Leaf (FPKM) | Stem (FPKM) | Root (FPKM) |
| AgSQE1 | Squalene epoxidase | 150.2 | 85.6 | 210.8 |
| AgCAS1 | Cycloartenol synthase | 120.5 | 70.1 | 180.3 |
| AgCYP90B1 | Steroid C-22 hydroxylase | 250.8 | 150.3 | 450.2 |
| AgCYP72A | Steroid hydroxylase | 180.4 | 95.7 | 320.5 |
*FPKM: Fragments Per Kilobase of transcript per Million mapped reads.
Table 2: Kinetic Parameters of a Recombinant CYP450 Enzyme
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s⁻¹) |
| Cholesterol | 15.2 | 250.6 | 0.042 |
| Campesterol | 28.5 | 180.3 | 0.030 |
| Stigmasterol | 45.1 | 95.8 | 0.016 |
Table 3: Metabolite Concentrations in Different Plant Tissues
| Metabolite | Leaf (µg/g DW) | Stem (µg/g DW) | Root (µg/g DW) |
| Cholesterol | 10.5 | 5.2 | 15.8 |
| Diosgenin | 150.3 | 80.6 | 320.1 |
| This compound | 250.6 | 120.4 | 550.9 |
*DW: Dry Weight.
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The experimental protocols outlined in this guide offer a systematic approach to identifying and characterizing the genes and enzymes involved in this pathway. Future work should focus on the functional characterization of candidate genes from Agave lecheguilla to confirm their roles in this compound biosynthesis. A deeper understanding of this pathway will not only be of academic interest but could also pave the way for the metabolic engineering of plants or microorganisms for the sustainable production of this compound and other valuable steroidal saponins. This could have significant implications for the development of new pharmaceuticals and other high-value bio-products.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Saccharomyces cerevisiae for gram-scale diosgenin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Untapped Potential of Ruizgenin: A Technical Guide to Putative Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Ruizgenin, a steroidal sapogenin diol first isolated from Agave lecheguilla in 1980, remains a molecule of untapped potential.[1] Despite its discovery over four decades ago, a thorough investigation into its biological activities has yet to be published in scientific literature. This technical guide serves as a comprehensive resource for researchers by bridging this knowledge gap. While direct experimental data on this compound is absent, its structural classification as a steroidal sapogenin allows for informed hypotheses regarding its potential bioactivities. This document provides an in-depth analysis of the known biological effects of extracts from its source plant, Agave lecheguilla, and of closely related, well-studied steroidal sapogenins such as diosgenin (B1670711) and ruscogenin. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways associated with these analogous compounds, this guide aims to provide a foundational framework and a compelling rationale for initiating dedicated research into the pharmacological profile of this compound.
Introduction to this compound
This compound, with the chemical structure (25R)-5β-spirostane-3β,6α-diol, is a naturally occurring steroidal sapogenin. It was first isolated from the leaves of Agave lecheguilla Torrey, a plant native to the arid and semi-arid regions of northeastern Mexico.[1] Its structure was elucidated using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.[1]
Steroidal saponins (B1172615) and their aglycones, sapogenins, are a well-established class of bioactive compounds with a wide array of documented pharmacological effects, including anti-inflammatory, anticancer, hypocholesterolemic, and immunomodulatory activities.[2][3][4] Given that this compound belongs to this class, it is highly probable that it possesses significant biological activities that warrant investigation. This guide will explore these potential activities by examining the available evidence from its source and structural analogs.
Evidence from the Source: Agave lecheguilla Extracts
While studies on isolated this compound are not available, research on crude and fractionated extracts from Agave lecheguilla provides the first layer of evidence for its potential bioactivities, particularly in the realm of cytotoxicity.
Cytotoxic Activity of Agave lecheguilla
An ethanol (B145695) extract from the leaves of Agave lecheguilla has demonstrated cytotoxic effects against HeLa (human cervical cancer) cells in vitro.[5] Bioassay-guided fractionation of this extract led to the isolation of a 5-β steroidal saponin (B1150181) fraction that exhibited more potent cytotoxicity against the same cell line.[5] Notably, neither the crude extract nor the isolated saponin fraction showed significant cytotoxicity against MCF-7 (human breast cancer) cells.[5]
Table 1: Cytotoxicity of Agave lechuguilla Preparations
| Preparation | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Ethanol Extract | HeLa | 89 | [5] |
| 5-β Steroidal Saponin | HeLa | 78 | [5] |
| Ethanol Extract | MCF-7 | > 150 | [5] |
| 5-β Steroidal Saponin | MCF-7 | > 150 | [5] |
| Ethanol Extract | Vero | 126 | [5] |
| Saponin Fraction 1 | Vero | 171.6 | [5] |
| Saponin Fraction 2 | Vero | 172.2 |[5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment
The following is a generalized protocol for determining the cytotoxic activity of plant extracts and their isolates, based on the methodologies reported for Agave lechuguilla.[5]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., Vero) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% antibiotic solution, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Test Compounds: The plant extract or isolated compound (e.g., this compound) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be non-toxic (typically <0.5%).
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5 x 10^4 cells/mL and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
Viability Assay (MTT Assay):
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours.
-
The medium is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in DMSO.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Figure 1. Workflow for cytotoxicity testing of Agave lecheguilla extracts.
Hypothesized Biological Activities of this compound
Based on extensive research into structurally similar steroidal sapogenins, two primary areas of high potential for this compound are anticancer and anti-inflammatory activities.
Potential Anticancer Activity
Numerous steroidal sapogenins, most notably diosgenin, have demonstrated significant anticancer effects across a wide range of cancer types.[6][7][8] The mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7]
Potential Mechanisms of Action:
-
Apoptosis Induction: Many sapogenins trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to caspase activation.[8][9]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, commonly the G2/M or G0/G1 phases.
-
Inhibition of Signaling Pathways: Key oncogenic signaling pathways, such as NF-κB, PI3K/Akt, and STAT3, are often inhibited by steroidal sapogenins, thereby suppressing tumor growth and survival.[10]
Table 2: Reported Anticancer Activity of Diosgenin (Analogue of this compound)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| TNBC | Triple-Negative Breast Cancer | Varies | [6] |
| Prostate Cancer Cells | Prostate Cancer | Varies | [6] |
| Lung Cancer Cells | Lung Cancer | Varies | [6] |
| Various Cell Lines | Multiple Cancers | Varies |[7] |
Note: Specific IC50 values for diosgenin are highly variable depending on the specific cell line and experimental conditions reported in numerous preclinical studies.
Figure 2. Hypothesized anticancer signaling pathways for this compound.
Potential Anti-inflammatory Activity
The anti-inflammatory properties of steroidal sapogenins are well-documented.[10][11] Ruscogenin and diosgenin, for example, have been shown to suppress inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.
Potential Mechanisms of Action:
-
NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Steroidal sapogenins can prevent the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[10][11]
-
Oxidative Stress Reduction: Some sapogenins exhibit antioxidant properties, which contribute to their anti-inflammatory effects by reducing the reactive oxygen species (ROS) that can perpetuate inflammatory responses.[12]
Table 3: Reported Anti-inflammatory Activity of Diosgenin (Analogue of this compound)
| Model | Effect | Mechanism | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | Maximum inhibition at 20 mg/kg | - | [13] |
| Xylene-induced ear edema | Maximum inhibition at 20 mg/kg | - | [13] |
| CFA-induced arthritis in rats | Downregulation of TNF-α, IL-1β, NF-κB, COX-2 mRNA | Upregulation of IL-4, IL-10 | [13] |
| Various inflammatory models | Inhibition of NF-κB pathway | Downregulation of iNOS, COX-2 |[11] |
Figure 3. Potential inhibition of the NF-κB pathway by this compound.
Future Directions and Conclusion
The absence of direct biological data for this compound presents a clear opportunity for novel research. The evidence from its source plant, Agave lecheguilla, and the extensive studies on structurally analogous steroidal sapogenins strongly suggest that this compound is a promising candidate for drug discovery and development, particularly in the fields of oncology and inflammatory diseases.
Recommended Future Research:
-
Isolation and Purification: Develop an efficient protocol for the isolation of this compound from Agave lecheguilla in quantities sufficient for comprehensive biological screening.
-
In Vitro Screening: Conduct broad-spectrum in vitro assays to evaluate the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of purified this compound.
-
Mechanism of Action Studies: For any significant activities identified, perform detailed mechanistic studies to elucidate the underlying signaling pathways and molecular targets.
-
In Vivo Studies: Following promising in vitro results, progress to appropriate animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural Compounds Diosgenin and Panaxadiol Exhibit Anti-Cancer Activities, Potentially Through Targeting RORγ [escholarship.org]
- 7. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ruscogenin Ameliorates Experimental Nonalcoholic Steatohepatitis via Suppressing Lipogenesis and Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosgenin, a steroidal saponin, exhibits anticancer activity by attenuating lipid peroxidation via enhancing antioxidant defense system during NMU-induced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bioactivity of Saponins: Triterpenoid and Steroidal Glycosides | Scilit [scilit.com]
A Technical Guide to Steroidal Sapogenin Diols: From Isolation to Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of steroidal sapogenin diols, a class of natural products with significant therapeutic potential. This document details their isolation and characterization, presents quantitative biological activity data, and elucidates their mechanisms of action through various signaling pathways.
Introduction
Steroidal sapogenins are aglycones derived from the hydrolysis of steroidal saponins, which are abundant in various plant species. A subset of these compounds, steroidal sapogenin diols, are characterized by the presence of two hydroxyl groups on their steroidal backbone. These diols have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. As natural scaffolds, they offer a promising starting point for the development of novel therapeutics. This guide aims to provide researchers and drug development professionals with a detailed overview of the current state of knowledge on steroidal sapogenin diols.
Isolation and Purification of Steroidal Sapogenin Diols
The isolation of steroidal sapogenin diols from plant sources is a multi-step process that typically involves extraction, hydrolysis, and chromatographic purification. The following sections provide a generalized protocol, with specific examples for the isolation of prominent diols.
General Experimental Workflow
The overall process for isolating steroidal sapogenin diols from plant material can be summarized in the following workflow:
Caption: General workflow for the isolation of steroidal sapogenin diols.
Detailed Experimental Protocols
A crucial step in obtaining steroidal sapogenins is the cleavage of the glycosidic bonds of the parent saponins. Acid hydrolysis is a commonly employed method.
Protocol:
-
Preparation of Saponin (B1150181) Extract: The crude saponin extract is obtained from the plant material through solvent extraction (e.g., with ethanol or methanol).
-
Acidification: The extract is dissolved in an acidic solution, typically 2-4 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic medium.[1][2][3]
-
Heating: The mixture is heated under reflux for several hours (typically 2-4 hours) to facilitate the hydrolysis of the glycosidic bonds.[2][3] The temperature is usually maintained around 80-100°C.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate). The liberated sapogenins, which are less polar than their glycoside precursors, are then extracted with an organic solvent such as chloroform, ethyl acetate (B1210297), or diethyl ether.
-
Washing and Drying: The organic extract is washed with water to remove any remaining acid and salts, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Concentration: The solvent is removed under reduced pressure to yield the crude sapogenin mixture.
Column chromatography is a standard technique for separating individual sapogenin diols from the crude extract.
Protocol:
-
Column Preparation: A glass column is packed with a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). A layer of sand is often added to the top and bottom of the silica gel bed to ensure even sample loading and elution.
-
Sample Loading: The crude sapogenin extract is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This allows for the separation of compounds based on their polarity.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions containing the desired compound(s) are identified by comparing their retention factor (Rf) values with that of a known standard, if available, and by using a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
Isolation: Fractions containing the pure steroidal sapogenin diol are combined, and the solvent is evaporated to yield the purified compound.
Biological Activities of Steroidal Sapogenin Diols
Steroidal sapogenin diols exhibit a wide range of biological activities. This section summarizes some of the key findings and presents quantitative data where available.
Cytotoxic Activity
Several steroidal sapogenin diols have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.
Table 1: Cytotoxicity of Selected Steroidal Sapogenin Diols (IC₅₀ values in µM)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Diosgenin | SW620 | Colon Adenocarcinoma | >50 | [4] |
| H358 | Non-small Cell Lung Cancer | >50 | [4] | |
| HCT-116 | Colorectal Adenocarcinoma | >50 | [4] | |
| Aspc-1 | Metastatic Pancreatic Cancer | >50 | [4] | |
| HepG2 | Liver Hepatocellular Carcinoma | 32.62 (µg/ml) | [5] | |
| MCF-7 | Breast Adenocarcinoma | 11.03 (µg/ml) | [5] | |
| PC3 | Prostate Cancer | 14.02 | [6] | |
| DU145 | Prostate Cancer | 23.21 | [6] | |
| LNCaP | Prostate Cancer | 56.12 | [6] | |
| A549 | Lung Carcinoma | 10.8 | [7] | |
| Hecogenin | MDA-MB-231 | Breast Cancer | 28.7-38.2 | [5] |
| MDA-MB-468 | Breast Cancer | 28.7-38.2 | [5] | |
| MCF-7 | Breast Cancer | 28.7-38.2 | [5] | |
| T47D | Breast Cancer | 28.7-38.2 | [5] | |
| BT474 | Breast Cancer | 28.7-38.2 | [5] | |
| SK-BR-3 | Breast Cancer | 28.7-38.2 | [5] | |
| A549 | Lung Carcinoma | > 40 | [8] | |
| HT-29 | Colorectal Adenocarcinoma | > 40 | [8] | |
| HUVEC | Normal Endothelial Cells | > 100 | [8] | |
| Yamogenin | HeLa | Cervical Cancer | 16.5 (µg/mL) | [9] |
| Tigogenin | HeLa | Cervical Cancer | 35.6 (µg/mL) | [9] |
Anti-inflammatory Activity
Steroidal sapogenin diols have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
Ruscogenin: This diol has been shown to exert significant anti-inflammatory effects. It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[8][9][10][11] Ruscogenin inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]
Neuroprotective Activity
Certain steroidal sapogenin diols have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.
Sarsasapogenin (B1680783): This compound has been shown to exert neuroprotective effects through multiple mechanisms. It can modulate autophagy and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] Furthermore, sarsasapogenin can suppress the expression of pro-inflammatory markers while promoting anti-inflammatory markers in neuroglial cells.[12]
Smilagenin: This diol has been found to attenuate neurodegeneration induced by beta-amyloid peptides.[1] Its neuroprotective mechanism involves the stimulation of Brain-Derived Neurotrophic Factor (BDNF) gene expression.[1]
Mechanisms of Action: Signaling Pathways
The biological activities of steroidal sapogenin diols are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of some of these key pathways using the DOT language for Graphviz.
Diosgenin and the NF-κB Signaling Pathway
Diosgenin has been shown to inhibit the activation of the NF-κB pathway, which plays a central role in inflammation and cancer.
Caption: Diosgenin inhibits the TNF-α-induced NF-κB signaling pathway.
Ruscogenin and its Anti-inflammatory Action
Ruscogenin also targets the NF-κB pathway to exert its anti-inflammatory effects, leading to a reduction in the expression of adhesion molecules and pro-inflammatory cytokines.
Caption: Ruscogenin's anti-inflammatory mechanism via NF-κB inhibition.
Sarsasapogenin in Neuroprotection
Sarsasapogenin's neuroprotective effects are mediated by the modulation of pathways involved in cellular stress and survival, such as the MAPK and NF-κB pathways.
Caption: Neuroprotective mechanism of Sarsasapogenin.
Conclusion
Steroidal sapogenin diols represent a valuable class of natural products with a broad spectrum of biological activities. Their potential as cytotoxic, anti-inflammatory, and neuroprotective agents makes them attractive candidates for further drug discovery and development. This guide has provided a comprehensive overview of the methodologies for their isolation and purification, a summary of their quantitative biological data, and an illustration of their underlying mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to explore the structure-activity relationships that govern their diverse pharmacological effects. The detailed protocols and data presented herein are intended to serve as a valuable resource for scientists working in this exciting field.
References
- 1. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. scribd.com [scribd.com]
- 4. e-century.us [e-century.us]
- 5. caymanchem.com [caymanchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Metabolomics Mechanism and Lignin Response to Laxogenin C, a Natural Regulator of Plants Growth [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ruizgenin: A Technical Guide on its Chemistry, Relation to Other Sapogenins, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ruizgenin, a steroidal sapogenin, and its relationship with other structurally similar sapogenins. While specific biological data on this compound is limited, this document extrapolates its potential activities based on the well-documented pharmacological effects of related spirostanol (B12661974) sapogenins. This guide covers the chemical properties, potential biological activities, and underlying signaling pathways, presenting a comparative analysis to inform future research and drug development endeavors.
Introduction to this compound
This compound is a steroidal sapogenin first isolated from the leaves of Agave lecheguilla.[1] Its chemical structure is (25R)-5β-spirostane-3β, 6α-diol.[1] Like other sapogenins, this compound is the aglycone part of saponins (B1172615), which are naturally occurring glycosides found in many plants.[2] The spirostanol backbone of this compound is a common feature among many bioactive sapogenins, suggesting its potential for pharmacological applications.
Chemical Structure and Properties
This compound belongs to the spirostanol class of sapogenins. Its chemical formula is C27H44O4. The defining features of its structure are the spiroketal side chain and the hydroxyl groups at the C-3 and C-6 positions of the steroid nucleus.
Table 1: Physicochemical Properties of this compound and Related Sapogenins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Source Organism(s) |
| This compound | C27H44O4 | 432.64 | (25R)-5β-spirostane-3β, 6α-diol | Agave lecheguilla[1] |
| Yuccagenin | C27H42O4 | 430.62 | (25R)-spirost-5-ene-2α, 3β-diol | Agave lecheguilla[1] |
| Diosgenin | C27H42O3 | 414.63 | (25R)-spirost-5-en-3β-ol | Dioscorea species, Trigonella foenum-graecum |
| Hecogenin | C27H42O4 | 430.62 | (25R)-5α-spirostan-3β-ol-12-one | Agave species |
| Sarsasapogenin | C27H46O3 | 418.66 | (25S)-5β-spirostan-3β-ol | Smilax species |
Relationship to Other Sapogenins
This compound shares the same spirostanol skeleton as many other well-studied sapogenins. The variations in the position and orientation of hydroxyl groups, as well as the presence of double bonds or ketone groups on the steroid nucleus, lead to a diverse range of biological activities. For instance, diosgenin, a widely researched sapogenin, differs from this compound by the presence of a double bond at C-5 and a single hydroxyl group at C-3. Hecogenin is characterized by a ketone group at C-12. These structural nuances are critical in determining their pharmacological profiles.
Potential Biological Activities
Direct experimental data on the biological activities of this compound are scarce. However, based on the activities of structurally similar spirostanol sapogenins, this compound is predicted to exhibit cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Many spirostanol saponins and their aglycones have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5][6][7] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[4]
Table 2: Cytotoxicity of Selected Spirostanol Sapogenins against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [3] |
| Progenin III | SKMel-28 (Melanoma) | 31.61 | [3] |
| Diosgenin | HeLa (Cervical Cancer) | 16.3 µg/mL | [6] |
| Yamogenin | HeLa (Cervical Cancer) | 16.5 µg/mL | [6] |
| Hecogenin Tetraglycoside | HL-60 (Leukemia) | 4.3 µg/mL | [5] |
| Saponin (B1150181) from A. lechuguilla | HeLa (Cervical Cancer) | 78 µg/mL |
Note: The data for the saponin from A. lechuguilla is for a saponin mixture and not isolated this compound.
Anti-inflammatory Activity
Steroidal saponins and sapogenins are known to possess anti-inflammatory properties.[8][9][10][11] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is frequently achieved through the modulation of signaling pathways like NF-κB and MAPK.[9][12]
Table 3: Anti-inflammatory Activity of Selected Spirostanol Saponins
| Compound | Assay | Model | Effect | Reference |
| Infundilide A | NO production inhibition | LPS-induced RAW264.7 macrophages | Pronounced inhibition | [8] |
| Infundilide E | NO production inhibition | LPS-induced RAW264.7 macrophages | Pronounced inhibition | [8] |
| Infundilide K | NO production inhibition | LPS-induced RAW264.7 macrophages | Pronounced inhibition | [8] |
| Taccavietnamoside C | NO production inhibition | LPS-stimulated BV2 and RAW 264.7 cells | IC50: 37.0 - 60.7 µM | [10] |
| Gnetumoside A | NO production inhibition | LPS-stimulated murine macrophages | IC50: 14.10 ± 0.75 μM | [13][14] |
Potential Signaling Pathways
The biological activities of spirostanol sapogenins are mediated through various signaling pathways. While specific pathways for this compound have not been elucidated, the following are commonly affected by related compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Several steroidal saponins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9][12]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some steroidal saponins have been found to exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to apoptosis.[4][15][16][17][18][19]
Experimental Protocols
The following sections outline general methodologies for the isolation, characterization, and biological evaluation of spirostanol sapogenins like this compound.
Isolation and Purification
A general workflow for the isolation of this compound from Agave lecheguilla would involve the following steps.
An optimized procedure for saponin extraction from Agave species involves moistening the dried plant material with water, followed by maceration in an n-butanol:water (1:1) solvent system.[20]
Structural Characterization
The structure of isolated sapogenins is typically elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[21][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure, including the stereochemistry of the molecule.[21][22][23][24][25]
In Vitro Cytotoxicity Assays
The cytotoxic activity of a compound against cancer cell lines can be evaluated using various assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.
In Vitro Anti-inflammatory Assays
The potential anti-inflammatory effects can be investigated using cell-based assays.
-
Nitric Oxide (NO) Production Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce NO production. The inhibitory effect of the test compound on NO levels in the cell culture supernatant is then measured using the Griess reagent.[8][10][13][14]
-
Cytokine Production Assays: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages can be quantified using ELISA (Enzyme-Linked Immunosorbent Assay).
Conclusion and Future Directions
This compound, a spirostanol sapogenin from Agave lecheguilla, holds potential as a bioactive compound, likely possessing cytotoxic and anti-inflammatory properties similar to other members of its structural class. However, a significant gap in the scientific literature exists regarding its specific biological activities and mechanisms of action. Future research should focus on the targeted isolation of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial in determining its therapeutic potential. Comparative studies with other well-characterized sapogenins will provide valuable insights into the structure-activity relationships within this important class of natural products.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saponins of Agave: Chemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New steroidal saponins from Physochlainae Radix: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr. | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Panax Notoginseng Saponins suppresses TRPM7 via the PI3K/AKT pathway to inhibit hypertrophic scar formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Panax notoginseng saponins suppress the PI3K/AKT pathway to enhance autophagy and apoptosis in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agave Steroidal Saponins as Potential Bioherbicides | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2024.sci-hub.st [2024.sci-hub.st]
A Technical Guide to the Preliminary Cytotoxicity Screening of Ruizgenin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ruizgenin, a steroidal sapogenin diol isolated from Agave lecheguilla, represents a novel compound with potential pharmacological activities.[1] While direct cytotoxic data for this compound is not yet available in published literature, its structural classification as a steroidal sapogenin suggests potential for anticancer activity. Steroidal saponins (B1172615) and sapogenins from various Agave species have demonstrated cytotoxic effects against a range of cancer cell lines.[2][3][4][5] This technical guide outlines a comprehensive strategy for the preliminary cytotoxicity screening of this compound, providing detailed experimental protocols and a framework for data interpretation. The methodologies described herein are standard in the field and are intended to provide a robust initial assessment of this compound's cytotoxic potential.
Data Presentation: Expected Outcomes from Cytotoxicity Screening
Quantitative data from cytotoxicity assays are typically presented as IC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability. Based on studies of other steroidal saponins from the Agave genus, a range of cytotoxic potencies can be anticipated. The following tables summarize representative data from related compounds, which can serve as a benchmark for evaluating the activity of this compound.
Table 1: Cytotoxicity of Steroidal Saponins from Agave sisalana
| Compound | Cell Line | IC50 (µM) |
| Compound 10 (a steroidal saponin) | MCF-7 (Breast Cancer) | 1.2[4] |
| Compound 10 (a steroidal saponin) | NCI-H460 (Lung Cancer) | 3.8[4] |
| Compound 10 (a steroidal saponin) | SF-268 (CNS Cancer) | 1.5[4] |
Table 2: Cytotoxicity of Agave americana Extracts
| Extract | Cell Line | IC50 (µg/mL) |
| Methanolic Extract | HCT 116 (Colon Cancer) | 73.7[6] |
| Methanolic Extract | MCF-7 (Breast Cancer) | 826.1[7] |
Experimental Protocols
A robust preliminary cytotoxicity screening of this compound should involve multiple assays to assess different aspects of cell death and viability.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes and carefully transfer the supernatant to a new 96-well plate.[12]
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Stop Solution Addition: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]
Annexin V Apoptosis Detection Assay
The Annexin V assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[17][18]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[17][18]
Visualization of Key Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and cytotoxic effects for Agave americana versus Agave micrantha extracts on human colon cancer cells in vitro | THE EGYPTIAN JOURNAL OF EXPERIMENTAL BIOLOGY (Zoology) [bibliomed.org]
- 7. IN VITRO CYTOTOXICITY STUDY OF AGAVE AMERICANA, STRYCHNOS NUXVOMICA AND ARECA CATECHU EXTRACTS USING MCF-7 CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Agave lecheguilla: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Traditional Knowledge, Phytochemistry, and Pharmacological Potential
Agave lecheguilla, a prominent succulent of the Chihuahuan Desert, has a long and rich history of use by indigenous peoples of Mexico and the Southwestern United States.[1] Traditionally valued for its durable fibers, known as ixtle, this plant also holds a significant place in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical applications of Agave lecheguilla, its phytochemical composition, and its emerging pharmacological activities, with a focus on data and methodologies relevant to researchers, scientists, and drug development professionals.
Traditional and Ethnobotanical Applications
Historically, Agave lecheguilla has been a versatile resource. Its primary use has been the extraction of strong fibers for making ropes, brushes, mats, sandals, and other textiles.[1][2] Beyond its industrial applications, the plant has been utilized for its medicinal and practical properties. The sap, containing saponins (B1172615), has been employed as a natural detergent or soap.[1] In traditional medicine, a mixture of the juice and salt was used by the Aztecs as an antibiotic dressing for wounds and skin infections.[4] The plant's toxicity was also recognized, with the juice being used as a fish and arrow poison.[1][5] While the heart of the plant was sometimes consumed after extensive baking, it is generally considered toxic to livestock due to its high saponin (B1150181) content.[1][5]
Phytochemical Composition
Scientific investigations into Agave lecheguilla have revealed a rich array of bioactive compounds, primarily steroidal saponins and flavonoids. These phytochemicals are believed to be responsible for the plant's diverse biological activities.[6] The waste biomass from fiber extraction, known as "guishe," is a particularly abundant source of these valuable compounds.[7][8]
Key Bioactive Compounds:
-
Steroidal Saponins: Agave lecheguilla is a rich source of steroidal saponins, with smilogenin being a notable example.[1] These compounds are known for their detergent-like properties and a range of biological effects.[9]
-
Flavonoids: A variety of flavonoids, including flavonols (like kaempferol (B1673270) and quercetin), flavanones, and their glycoside derivatives, have been identified in the plant's extracts.[7][10]
-
Phenolic Acids: Derivatives of phenolic acids have also been reported, contributing to the overall phenolic content of the extracts.[7]
Quantitative Phytochemical Analysis
Several studies have quantified the phytochemical content of Agave lecheguilla extracts. The tables below summarize key findings, highlighting the influence of extraction solvents and plant material sources.
Table 1: Total Polyphenolic and Flavonoid Content in Agave lecheguilla Guishe Extracts
| Sample Origin | Extraction Solvent | Total Polyphenolic Content (mg GAE/g FW) | Total Flavonoid Content (mg QE/g FW) |
| Cosme | Methanol (B129727) | 10.46 ± 1.23 | 4.53 ± 0.41 |
| Cosme | Ethanol (B145695) | 9.40 ± 1.23 | 6.58 ± 1.40 |
| Tuxtepec | Methanol | 10.72 ± 0.79 | 3.74 ± 1.07 |
| Tuxtepec | Ethanol | 10.89 ± 0.61 | Not Reported |
| Matehuala | Ethanol | Not Reported | 5.62 ± 0.96 |
| Data sourced from Morreeuw et al., 2021.[10] |
Table 2: Concentration of Specific Flavonoids in Ethanolic and Methanolic Extracts of Agave lecheguilla Guishe (µg/g DW)
| Flavonoid | Ethanolic Extract | Methanolic Extract |
| Apigenin | Varies by region | Varies by region |
| Catechin | Varies by region | Varies by region |
| Cyanidin | Varies by region | Varies by region |
| Delphinidin | Varies by region | Varies by region |
| Flavanone | Varies by region | Varies by region |
| Hesperidin | Varies by region | Varies by region |
| Isorhamnetin | Varies by region | Varies by region |
| Kaempferol | Varies by region | Varies by region |
| Naringenin | Varies by region | Varies by region |
| Quercetin | Varies by region | Varies by region |
| Quantitative data varies significantly by geographical location of the plant material.[8] |
Pharmacological Activities and Preclinical Data
The rich phytochemical profile of Agave lecheguilla has prompted investigations into its pharmacological potential. The most significant activities reported to date include cytotoxic, antioxidant, and antimicrobial effects.
Cytotoxic Activity
Extracts of Agave lecheguilla have demonstrated cytotoxic effects against various cancer cell lines. Both crude extracts and isolated saponins have shown promise in preclinical studies.
Table 3: Cytotoxicity of Agave lecheguilla Extracts and Saponins (IC50 in µg/mL)
| Extract/Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Vero (Normal Kidney Cells) |
| Ethanol Extract | 89 | >150 | 126 |
| Crude Saponin | 95 | >150 | 171.6 |
| Crystallized Saponin | 78 | >150 | 172.2 |
| Data sourced from Casillas-Vargas et al., 2012.[1] |
An ethanol extract of A. lecheguilla showed a significant inhibition of 75.7% against the SK-LU-1 human lung adenocarcinoma cell line.[11] A fractionated extract was even more potent, with an IC50 of 6.96 µg/mL, and was found to induce apoptosis.[11]
Antioxidant Activity
The phenolic and flavonoid compounds in Agave lecheguilla contribute to its antioxidant properties. The antioxidant capacity of its extracts has been evaluated using various assays.
Table 4: Antioxidant Activity of Agave lechuguilla Extracts
| Extraction Solvent | DPPH Inhibition (%) | FRAP (mM Fe (II) g-1 biomass) |
| Methanol | 89.47 | 0.51 |
| Ethanol | 90.09 | 0.51 |
| Acetone | 89.75 | 1.60 |
| NaOH | 32.15 | 0.46 |
| Data sourced from Pérez-Pimienta et al., 2017.[12] |
Antimicrobial and Other Activities
Studies have also indicated that extracts from Agave lecheguilla possess antimicrobial and antifungal properties.[7] Furthermore, the plant's extracts have been investigated for their insecticidal and potential antidiabetic effects.[6]
Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the cytotoxic effects of Agave lecheguilla compounds. Molecular docking studies suggest that flavonoids from the plant, such as kaempferol, quercetin, and a biflavonoid (afzelechin-4β-8-quercetin), may induce apoptosis in cancer cells through multiple signaling pathways.[13][14]
The proposed mechanism involves the interaction of these compounds with death receptors on the cell surface, such as Fas (CD95), TNF-R1, DR4, and DR5, initiating the extrinsic apoptosis pathway.[13] This leads to the activation of a caspase cascade, ultimately resulting in programmed cell death. Additionally, these compounds may block signaling through the EGFR and K-Ras MAPK/ERK pathway and activate the intrinsic apoptosis pathway via tBID, amplifying the apoptotic signal.[13]
Caption: Proposed mechanism of apoptosis induction by A. lecheguilla flavonoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols cited in the literature for the analysis of Agave lecheguilla.
Phytochemical Extraction and Analysis
Protocol for Saponin Extraction and Crystallization:
-
Air-dry A. lecheguilla leaves at room temperature and cut them into 1 cm² pieces.
-
Perform an ethanol extraction (80% ethanol) using a Soxhlet extractor.[1]
-
Distill the resulting mixture four times and then evaporate to dryness in an oven at 40°C.
-
To 2g of the ethanol extract in a conical tube, add 5 mL of 50% ethanol followed by 5 mL of benzene.
-
Vortex the mixture for 15 minutes and then centrifuge at 200 g for 15 minutes.
-
Collect the saponins from the interface.
-
For crystallization, dissolve 0.60 g of crude saponin in 25 mL of 50% ethanol and add 3 mL of a 1 mol/L KOH in ethanol solution.
-
Reflux the mixture for 2 hours, then transfer to a pre-weighed vial and evaporate to yield crystallized saponin.[1]
Protocol for Ultrasound-Assisted Extraction (UAE) of Flavonoids:
-
Homogenize 30 g of dried and milled A. lecheguilla guishe with 5 mL of either 70% ethanol or 60% methanol.
-
Perform UAE three consecutive times for 45 minutes at 80.0 Hz and 40°C, collecting and renewing the solvent after each cycle.
-
Pool the supernatants (15 mL), filter through a 0.22 µm filter, and concentrate using a vacuum rotary evaporator at 60°C.[8]
Caption: General workflow for phytochemical analysis of A. lecheguilla.
Protocol for High-Performance Liquid Chromatography (HPLC)-UV-MS/MS Analysis of Flavonoids:
-
Dissolve ethanolic and methanolic extracts to a concentration of 1 mg/mL in a 50:50 (v/v) mixture of HPLC-grade methanol and water.
-
Filter the samples through 0.45 µm nylon filters.
-
Use a Varian® Pro Star HPLC system or equivalent for analysis.
-
Quantify specific flavonoids (e.g., apigenin, catechin, quercetin) using analytical standards prepared in a 50:50 (v/v) methanol/water solution at concentrations ranging from 10-100 mg/mL.[10]
Pharmacological Assays
Protocol for WST-1 Cytotoxicity Assay:
-
Culture cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., Vero) according to standard procedures.
-
Seed 3 x 10⁵ cells in 100 µL of medium into each well of a microplate and incubate at 37°C for 24 hours.
-
Add 100 µL of the A. lecheguilla extracts at various dilutions (e.g., 10, 100, 1000 µg/mL) to the wells.
-
Incubate the cells with the extracts for 48 hours at 37°C.
-
Measure the number of viable cells using the WST-1 viability assay, reading the absorbance at 545 nm. The absorbance is directly proportional to the number of viable cells.[1]
Protocol for DPPH Radical Scavenging Assay:
-
Dilute the plant extracts in water to a concentration of 1 mg/mL.
-
Prepare a gallic acid standard curve (0-1 mg/mL).
-
In a 96-well microplate, add the sample or standard.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol).
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.[15][16]
Conclusion and Future Directions
Agave lecheguilla represents a valuable resource with a rich history of ethnobotanical use and significant potential for modern drug discovery and development. The presence of bioactive saponins and flavonoids, coupled with demonstrated cytotoxic and antioxidant activities, warrants further investigation. Future research should focus on the isolation and structural elucidation of novel compounds, in-depth mechanistic studies to validate the proposed signaling pathways, and preclinical in vivo studies to assess the efficacy and safety of A. lecheguilla-derived compounds. The sustainable utilization of this desert plant, particularly its waste biomass, offers a promising avenue for the development of new therapeutic agents.
References
- 1. academicjournals.org [academicjournals.org]
- 2. blogdefagro.com [blogdefagro.com]
- 3. Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agared.org [agared.org]
- 5. researchgate.net [researchgate.net]
- 6. Hypolipidemic and Antioxidant Effects of Guishe Extract from Agave lechuguilla, a Mexican Plant with Biotechnological Potential, on Streptozotocin-Induced Diabetic Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemical, structural and functional properties of lechuguilla (Agave lechuguilla Torr.) [scielo.org.mx]
- 10. High Throughput Profiling of Flavonoid Abundance in Agave lechuguilla Residue-Valorizing under Explored Mexican Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.org.mx [scielo.org.mx]
- 12. Chemical, structural and functional properties of lechuguilla (Agave lechuguilla Torr.) [scielo.org.mx]
- 13. Apoptosis Induction of Agave lechuguilla Torrey Extract on Human Lung Adenocarcinoma Cells (SK-LU-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Ruizgenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruizgenin, a steroidal sapogenin diol, was first isolated from the leaves of Agave lecheguilla[1]. Its structural similarity to other bioactive steroidal sapogenins like diosgenin (B1670711) suggests potential applications in the pharmaceutical industry. These notes provide a comprehensive overview of potential methods for the extraction and purification of this compound, based on established protocols for similar compounds due to the limited specific literature available for this compound itself. The methodologies detailed below are foundational and may require optimization for specific research and development needs.
I. Extraction of Crude this compound from Plant Material
The initial extraction of steroidal sapogenins from plant sources typically involves the hydrolysis of their glycosidic forms (saponins) to yield the aglycone (sapogenin). This is followed by solvent extraction to isolate the crude sapogenin mixture.
Protocol 1: Acid Hydrolysis and Solvent Extraction
This protocol is adapted from methods used for the extraction of diosgenin from plant sources such as Dioscorea species[2][3].
Objective: To hydrolyze this compound-containing saponins (B1172615) and extract the crude this compound.
Materials:
-
Dried and powdered plant material (e.g., leaves of Agave lecheguilla)
-
3.5 M Hydrochloric acid (HCl)
-
Petroleum ether or n-hexane
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Distilled water
-
Reflux apparatus
-
Soxhlet extractor
-
Rotary evaporator
Procedure:
-
Acid Hydrolysis:
-
Take a known quantity (e.g., 100 g) of the dried, powdered plant material.
-
Add 3.5 M HCl at a 1:10 solid-to-liquid ratio in a round-bottom flask.
-
Reflux the mixture for 3-4 hours to ensure complete hydrolysis of the saponins[3].
-
Cool the mixture to room temperature and filter to separate the solid residue from the acidic aqueous phase.
-
Wash the residue with distilled water until the pH is neutral.
-
Dry the residue in an oven at 60-70°C overnight[3].
-
-
Solvent Extraction:
-
The dried, hydrolyzed residue is then subjected to extraction with a non-polar solvent to remove fats and waxes. Place the residue in a Soxhlet apparatus and extract with petroleum ether or n-hexane for 6-8 hours. Discard the solvent extract.
-
Air-dry the defatted residue.
-
Extract the defatted residue with chloroform or a similar solvent using the Soxhlet apparatus for 8-12 hours[3].
-
Concentrate the chloroform extract using a rotary evaporator to obtain the crude this compound extract.
-
Expected Outcome: A semi-solid or crystalline crude extract containing this compound and other steroidal sapogenins.
II. Purification of this compound
The crude extract requires further purification to isolate this compound. A multi-step chromatographic approach is generally effective.
Protocol 2: Column Chromatography
Objective: To perform an initial separation of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvent system: A gradient of n-hexane and ethyl acetate (B1210297)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column to create a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., n-hexane:ethyl acetate 95:5) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC to identify those containing this compound. A suitable developing solvent system for TLC would be n-hexane:ethyl acetate (e.g., 7:3)[3]. The spots can be visualized under a UV lamp or by using an appropriate staining reagent.
-
Pooling: Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain partially purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high purity this compound.
Materials:
-
Partially purified this compound from column chromatography
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions (suggested starting point):
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 20 µL.
-
-
Injection and Fraction Collection: Inject the sample into the HPLC system. Collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis: Re-inject the collected fraction into the HPLC to confirm its purity.
-
Solvent Evaporation: Remove the solvent from the collected fraction to obtain pure this compound.
III. Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using various analytical techniques.
-
Thin Layer Chromatography (TLC): For rapid qualitative analysis and monitoring of purification steps[1][4].
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification[4][5].
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural confirmation[1][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation (1H NMR and 13C NMR)[1].
IV. Quantitative Data Summary
The following table presents hypothetical quantitative data for the extraction and purification of this compound, as specific data is not available in the literature. This table can be used as a template to record actual experimental results.
| Step | Starting Material (g) | Product | Yield (mg) | Purity (%) | Method of Purity Analysis |
| Extraction | 100 g (dried plant material) | Crude Extract | 2000 | ~10-20 | Visual Inspection |
| Column Chromatography | 2000 mg (crude extract) | Partially Purified this compound | 200 | ~70-80 | TLC, HPLC |
| HPLC Purification | 200 mg (partially purified) | Pure this compound | 150 | >98 | HPLC |
V. Experimental Workflows (Graphviz Diagrams)
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient protocol for purification of diosgenin and two fatty acids from Rhizoma dioscoreae by SFE coupled with high-speed counter-current chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. jsmcentral.org [jsmcentral.org]
- 5. ijhsr.org [ijhsr.org]
- 6. Recent Methodology in Ginseng Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Ruizgenin in Plant Extracts by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruizgenin, a steroidal sapogenin diol first isolated from Agave lecheguilla, is a natural compound of interest for its potential pharmacological activities.[1] As research into the therapeutic applications of steroidal saponins (B1172615) continues to grow, robust and sensitive analytical methods are crucial for the accurate quantification of these compounds in complex plant matrices.[2][3][4] This document provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on established principles for the analysis of similar compounds, such as ruscogenin, and is designed to offer high sensitivity and selectivity.[5][6]
The combination of liquid chromatography and mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of constituents in complex plant extracts.[7][8][9] This application note outlines the necessary steps from sample preparation to data analysis, providing a comprehensive guide for researchers.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The initial and most critical step in the analysis of plant materials is the efficient extraction of the target analytes.[10][11] The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials and Reagents:
-
Plant material (e.g., leaves, roots)
-
Methanol (HPLC grade)
-
Ethanol (70%)
-
Water (deionized or Milli-Q)
-
Sulfuric acid (for hydrolysis, if required)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-60°C) to inhibit enzymatic degradation.[12] Once dried, grind the material into a fine powder to increase the surface area for extraction.[12]
-
Extraction:
-
Weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.
-
Add 30 mL of 70% ethanol.[13]
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction in an ice-water bath for 45 minutes to enhance extraction efficiency while minimizing degradation of thermolabile compounds.[13]
-
-
Hydrolysis (Optional): To determine the total this compound content (including glycosidic forms), a hydrolysis step is necessary to cleave the sugar moieties.[5]
-
After the initial extraction, add sulfuric acid to the extract to a final concentration of 2 M.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the mixture and neutralize with a suitable base (e.g., NaOH).
-
-
Centrifugation and Filtration:
HPLC-MS/MS Analysis
The following instrumental parameters are recommended for the separation and detection of this compound. Optimization may be necessary depending on the specific instrumentation used.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm (or equivalent)[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | 70% A to 30% A over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V[15] |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi[15] |
MRM Transitions:
The specific MRM transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer to identify the precursor ion and the most abundant product ions. For a structurally similar compound like ruscogenin, typical transitions are monitored. These would need to be optimized for this compound.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines.[16][17][18]
Validation Parameters:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound over a specified concentration range (e.g., 2–1000 ng/mL).[5] The linearity should be evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be within ±15%.[6]
-
Accuracy: Accuracy should be determined by a recovery study, where a known amount of this compound standard is spiked into a blank plant matrix extract. The recovery should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined by serially diluting a standard solution until the signal-to-noise ratios are approximately 3 and 10, respectively.[13]
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion(s) (m/z) | To be determined for this compound |
| Collision Energy (eV) | To be optimized |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | |
| Range (ng/mL) | 2 - 1000 | |
| Intra-day Precision (RSD%) | ≤ 15% | |
| Inter-day Precision (RSD%) | ≤ 15% | |
| Accuracy (Recovery %) | 85 - 115% | |
| LOD (ng/mL) | S/N ≥ 3 | |
| LOQ (ng/mL) | S/N ≥ 10 |
Table 3: Quantification of this compound in Plant Extracts
| Sample ID | Plant Part | This compound Concentration (µg/g) | RSD (%) |
| Sample 1 | Leaves | ||
| Sample 2 | Roots | ||
| Sample 3 | Stems |
Visualization
The following diagrams illustrate the experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Experimental Workflow for this compound Analysis.
Caption: Logical Flow of this compound Analysis.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the biological and pharmacological activities of diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on HPLC/MS in medicinal plant analysis-An update covering 2011-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodology for the validation of analytical methods involved in uniformity of dosage units tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of Ruizgenin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruizgenin, identified as (25R)-5β-spirostane-3β, 6α-diol, is a steroidal sapogenin first isolated from Agave lecheguilla[1]. As a member of the spirostanol (B12661974) sapogenin class, this compound holds potential for various pharmacological applications, making its unambiguous structure determination crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of such natural products, providing detailed insights into the carbon skeleton, stereochemistry, and substituent positions.
These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structure elucidation of this compound. The information is intended to guide researchers in setting up experiments, and interpreting the resulting spectral data.
Predicted NMR Data for this compound
While the original literature on this compound is limited in terms of modern, high-resolution NMR data, the following tables present predicted ¹H and ¹³C NMR chemical shifts based on the analysis of closely related spirostanol sapogenins. These tables serve as a guide for expected resonances.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-H | ~3.60 | m | |
| 6-H | ~4.10 | br s | |
| 16-H | ~4.45 | m | |
| 18-H₃ | ~0.78 | s | |
| 19-H₃ | ~0.85 | s | |
| 21-H₃ | ~0.98 | d | 7.0 |
| 26-Ha | ~3.45 | dd | 10.5, 4.5 |
| 26-Hb | ~3.35 | t | 10.5 |
| 27-H₃ | ~0.79 | d | 6.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | ~37.2 | CH₂ |
| C-2 | ~31.4 | CH₂ |
| C-3 | ~71.7 | CH |
| C-4 | ~38.8 | CH₂ |
| C-5 | ~44.9 | CH |
| C-6 | ~67.1 | CH |
| C-7 | ~35.2 | CH₂ |
| C-8 | ~31.5 | CH |
| C-9 | ~54.2 | CH |
| C-10 | ~35.6 | C |
| C-11 | ~21.0 | CH₂ |
| C-12 | ~39.8 | CH₂ |
| C-13 | ~40.3 | C |
| C-14 | ~56.4 | CH |
| C-15 | ~31.8 | CH₂ |
| C-16 | ~80.9 | CH |
| C-17 | ~62.3 | CH |
| C-18 | ~16.3 | CH₃ |
| C-19 | ~19.5 | CH₃ |
| C-20 | ~41.7 | CH |
| C-21 | ~14.5 | CH₃ |
| C-22 | ~109.3 | C |
| C-23 | ~31.5 | CH₂ |
| C-24 | ~28.9 | CH₂ |
| C-25 | ~30.4 | CH |
| C-26 | ~66.9 | CH₂ |
| C-27 | ~17.2 | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as pyridine-d₅, methanol-d₄, or DMSO-d₆ can also be used depending on the solubility of the compound and the desired spectral resolution[2].
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments like NOESY, it is advisable to degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect.
1D NMR Spectroscopy
a) ¹H NMR Spectroscopy
-
Purpose: To determine the number and type of protons, their chemical environment, and their scalar couplings.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-15 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-64 (depending on sample concentration).
-
Temperature: 298 K.
-
b) ¹³C NMR and DEPT Spectroscopy
-
Purpose: To determine the number of carbon atoms and to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.
-
Instrument: 125 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30) and DEPT-135/90 (e.g., dept135, dept90).
-
Spectral Width (SW): 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).
-
Temperature: 298 K.
-
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar coupling networks, revealing which protons are adjacent to each other in the molecule.
-
Pulse Program: cosygpqf or similar gradient-enhanced COSY sequence.
-
Parameters:
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-8 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC sequence that distinguishes CH/CH₃ from CH₂ signals.
-
Parameters:
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf or similar gradient-enhanced HMBC sequence.
-
Parameters:
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.
-
d) NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space (through-space correlations), which is essential for determining the relative stereochemistry of the molecule.
-
Pulse Program: noesygpph or similar gradient-enhanced NOESY sequence.
-
Parameters:
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 2.0 seconds.
-
Mixing Time (tm): 500-800 ms (B15284909) (this may need to be optimized).
-
Data Interpretation and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to elucidate the structure of this compound.
References
Quantitative Assay for Ruizgenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruizgenin, a steroidal sapogenin, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the spirostanol (B12661974) saponin (B1150181) family, accurate and reproducible quantification is paramount for its preclinical and clinical development. These application notes provide detailed protocols for two robust methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and a colorimetric UV-Vis spectrophotometric assay. Additionally, we explore the potential biological relevance of this compound by illustrating key signaling pathways commonly modulated by structurally similar steroidal saponins (B1172615).
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described protocols. These values should be used as a reference for assay performance and validation.
Table 1: HPLC-ELSD Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 2.0 mg/mL |
| Limit of Detection (LOD) | 0.05 mg/mL |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
| Precision (RSD%) | ≤ 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | Approx. 8.5 min |
Table 2: UV-Vis Spectrophotometric Assay Validation Parameters
| Parameter | Specification |
| Wavelength (λmax) | 540 nm |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.05 - 1.0 mg/mL |
| Limit of Detection (LOD) | 0.02 mg/mL |
| Limit of Quantification (LOQ) | 0.05 mg/mL |
| Precision (RSD%) | ≤ 3.0% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-ELSD
This protocol details a highly sensitive and specific method for the quantification of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD). Since steroidal saponins lack a strong chromophore, ELSD is a suitable alternative to UV detection.[1]
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Formic acid (optional, for improved peak shape)
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions:
- Stock Solution (2 mg/mL): Accurately weigh 20 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Working Standards: Prepare a series of working standards (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, and 2.0 mg/mL) by diluting the stock solution with methanol.
4. Sample Preparation:
- Accurately weigh the sample containing this compound.
- Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol) and sonication or reflux extraction.
- Filter the extract through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). An optional addition of 0.1% formic acid to both phases can improve peak shape.
-
Gradient Example: 70% A to 95% A over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
6. Data Analysis:
- Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound working standards.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantitative Analysis of this compound by UV-Vis Spectrophotometry
This colorimetric method provides a simpler and more accessible approach for the quantification of total steroidal saponins, including this compound.[2][3] The assay is based on the reaction of saponins with a vanillin-sulfuric acid reagent to produce a colored product.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (analytical grade)
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
2. Equipment:
-
UV-Vis Spectrophotometer
-
Water bath
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Reagents:
- Vanillin-Acetic Acid Reagent (5% w/v): Dissolve 5 g of vanillin in 100 mL of glacial acetic acid.
- Sulfuric Acid Reagent: Use concentrated sulfuric acid.
4. Preparation of Standard Solutions:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) by diluting the stock solution with methanol.
5. Assay Procedure:
- Pipette 0.2 mL of each working standard and sample solution into separate test tubes.
- Add 0.2 mL of the vanillin-acetic acid reagent to each tube and mix well.
- Carefully add 0.8 mL of concentrated sulfuric acid to each tube and vortex immediately.
- Heat the tubes in a water bath at 60°C for 15 minutes.
- Cool the tubes to room temperature.
- Measure the absorbance of each solution at 540 nm against a blank (methanol treated in the same way).
6. Data Analysis:
- Construct a calibration curve by plotting the absorbance versus the concentration of the this compound working standards.
- Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Experimental Workflows
References
Evaluating the Anticancer Potential of Ruizgenin: Application Notes and Protocols for Cell-Based Assays
Disclaimer: As of the latest available research, specific quantitative data on the anticancer activity of isolated Ruizgenin is limited in the public domain. The following application notes and protocols provide a comprehensive framework for evaluating the anticancer properties of a steroidal sapogenin like this compound. The data presented in the tables are illustrative and based on studies of extracts from Agave lechuguilla, the natural source of this compound, to demonstrate data presentation for such assays.
Introduction
This compound, a steroidal sapogenin diol isolated from Agave lecheguilla, represents a class of natural products with potential therapeutic applications. Steroidal saponins, the glycosidic precursors of sapogenins, have demonstrated a range of biological activities, including anticancer effects. Comprehensive evaluation of a novel compound like this compound requires a battery of cell-based assays to elucidate its cytotoxic and cytostatic effects, as well as its mechanism of action. These application notes provide detailed protocols for key in vitro assays to characterize the anticancer profile of this compound.
Cell Viability and Cytotoxicity Assays
The initial step in assessing the anticancer activity of a compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable colorimetric methods for this purpose. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay Protocol
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is quantified spectrophotometrically and correlates with the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SK-LU-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Illustrative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cell viability assays, representing the concentration of a compound that inhibits 50% of cell growth.
Table 1: Illustrative Cytotoxic Activity of Agave lechuguilla Saponin Extract against Various Cell Lines. [1][2][3]
| Cell Line | Description | Incubation Time (h) | IC50 (µg/mL) |
| HeLa | Human Cervical Cancer | 72 | 78[1][2] |
| SK-LU-1 | Human Lung Adenocarcinoma | 48 | 6.96[3] |
| MCF-7 | Human Breast Cancer | 72 | >150[1][2] |
| Vero | Normal Kidney Epithelial | 72 | 172.2[1][2] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells. Assays to detect apoptosis are crucial for understanding the mode of action of a new compound.
Annexin V/Propidium Iodide (PI) Staining Protocol
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Illustrative Apoptosis Induction
Table 2: Illustrative Apoptosis Induction by Agave lechuguilla Fractionated Extract in SK-LU-1 Cells. [3]
| Treatment | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptosis (%) |
| Control | 24 | ~5% | ~2% | ~7% |
| A. lechuguilla Extract (IC50) | 24 | Not specified | Not specified | 39.8[3] |
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.
Propidium Iodide (PI) Staining for Cell Cycle Analysis Protocol
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Hypothetical Cell Cycle Arrest
Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 45 | 35 | 20 |
| This compound (IC50) | 65 | 20 | 15 |
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays can assess the potential of a compound to inhibit these processes.
Wound Healing (Scratch) Assay Protocol
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.
Transwell Invasion Assay Protocol
Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal and Fixation: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol.
-
Staining and Counting: Stain the invading cells with crystal violet and count them under a microscope.
Data Presentation: Hypothetical Anti-migratory and Anti-invasive Effects
Table 4: Hypothetical Effect of this compound on Cancer Cell Migration and Invasion.
| Assay | Treatment | Relative Migration/Invasion (%) |
| Wound Healing | Control | 100 |
| This compound (IC50) | 40 | |
| Transwell Invasion | Control | 100 |
| This compound (IC50) | 35 |
Visualizations
Experimental Workflow for Evaluating this compound's Anticancer Activity
References
Application Notes and Protocols for Antimicrobial Activity Testing of Ruizgenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruizgenin, a steroidal sapogenin diol first isolated from Agave lecheguilla, represents a promising candidate for antimicrobial drug discovery. Steroidal saponins (B1172615) and sapogenins are known to exhibit a range of biological activities, including antimicrobial and antifungal effects. These compounds are thought to exert their antimicrobial action primarily through interaction with and disruption of the microbial cell membrane. This document provides detailed protocols for the comprehensive evaluation of the antimicrobial properties of this compound, including methods for determining its spectrum of activity, minimum inhibitory concentrations, and potential cytotoxicity.
Determination of Antimicrobial Spectrum and Potency
To assess the antimicrobial efficacy of this compound, standardized methods such as broth microdilution and agar (B569324) well diffusion are recommended. These assays allow for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.
Recommended Test Organisms
A broad panel of microorganisms should be selected to represent Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Suggested Panel of Test Organisms
| Category | Species | Strain (Example) |
| Gram-positive Bacteria | Staphylococcus aureus | ATCC 29213 |
| Enterococcus faecalis | ATCC 29212 | |
| Streptococcus pneumoniae | ATCC 49619 | |
| Gram-negative Bacteria | Escherichia coli | ATCC 25922 |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Klebsiella pneumoniae | ATCC 700603 | |
| Fungi (Yeast) | Candida albicans | ATCC 90028 |
| Cryptococcus neoformans | ATCC 208821 |
Broth Microdilution Assay for MIC and MBC Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
Table 2: Example MIC and MBC Data for this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans | ||
| (...other organisms) |
Agar Well Diffusion Assay
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.
Protocol:
-
Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the agar surface.
-
Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.
-
Application of this compound: Add a fixed volume of a known concentration of this compound solution to each well.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
Table 3: Example Zone of Inhibition Data for this compound
| Microorganism | Concentration (µ g/well ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans | ||
| (...other organisms) |
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of this compound to mammalian cells to ensure that its antimicrobial activity is not due to a general cytotoxic effect. The MTT assay is a widely used colorimetric method for this purpose.[1][2]
MTT Assay Protocol
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Data Presentation:
Table 4: Example Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| HEK293 | 24 | |
| 48 | ||
| HepG2 | 24 | |
| 48 |
Proposed Mechanism of Action and Experimental Workflows
The antimicrobial activity of steroidal saponins is often attributed to their interaction with the cell membrane, leading to increased permeability and cell lysis.[4][5]
Proposed Signaling Pathway of this compound's Antimicrobial Action
Caption: Proposed mechanism of this compound's antimicrobial activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Broth microdilution workflow for MIC/MBC determination.
Experimental Workflow for Cytotoxicity Testing (MTT Assay)
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponins and their synergistic antibacterial activity with traditional antibiotics against Staphylococcus aureus and Escherichia coli: Review - Article (Preprint v1) by Nebyu Daniel Amaha et al. | Qeios [qeios.com]
- 5. Potential and Prophylactic Use of Plants Containing Saponin-Type Compounds as Antibiofilm Agents against Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the In Vitro Anti-inflammatory Effects of Ruizgenin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ruizgenin, a steroidal sapogenin diol, has been identified as a compound with potential therapeutic properties. This document provides a comprehensive guide for investigating the anti-inflammatory effects of this compound in vitro. The protocols outlined herein are designed to be conducted in a controlled laboratory setting to elucidate the compound's mechanisms of action, specifically its impact on key inflammatory mediators and signaling pathways. The primary model system described is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a well-established model for studying inflammation.[1][2]
Data Presentation: Summary of Expected Quantitative Results
The following tables present a hypothetical summary of the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Nitric Oxide (NO) and Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | IL-1β Release (% of LPS control) |
| Control | - | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| LPS (1 µg/mL) | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 | 100 ± 6.5 |
| This compound + LPS | 1 | 85.3 ± 4.5 | 88.1 ± 5.0* | 90.2 ± 4.9 | 89.7 ± 5.3 |
| This compound + LPS | 5 | 62.1 ± 3.8 | 65.4 ± 4.1 | 68.7 ± 4.2 | 66.2 ± 4.0 |
| This compound + LPS | 10 | 40.7 ± 2.9 | 42.3 ± 3.5 | 45.1 ± 3.1 | 43.8 ± 3.3 |
| This compound + LPS | 25 | 25.4 ± 2.1 | 28.9 ± 2.7 | 30.5 ± 2.5 | 29.1 ± 2.6 |
| Dexamethasone (10 µM) + LPS | - | 20.1 ± 1.9 | 22.5 ± 2.0 | 24.8 ± 2.2 | 23.6 ± 2.1*** |
*Data are represented as mean ± SEM of three independent experiments. *p < 0.05, **p < 0.01, **p < 0.001 vs. LPS group.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |
| Control | - | 1.1 ± 0.2 | 1.3 ± 0.3 |
| LPS (1 µg/mL) | - | 100 ± 7.3 | 100 ± 6.8 |
| This compound + LPS | 1 | 89.5 ± 6.1 | 91.2 ± 5.9 |
| This compound + LPS | 5 | 68.2 ± 5.4 | 70.5 ± 5.1 |
| This compound + LPS | 10 | 45.8 ± 4.2 | 48.9 ± 4.5 |
| This compound + LPS | 25 | 29.3 ± 3.1 | 32.7 ± 3.6 |
| Dexamethasone (10 µM) + LPS | - | 24.6 ± 2.8 | 27.1 ± 3.0 |
*Data are represented as mean ± SEM of three independent experiments. **p < 0.01, **p < 0.001 vs. LPS group.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound in vitro.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Seed cells in appropriate plates (e.g., 96-well for Griess and ELISA assays, 6-well for Western blot and qRT-PCR) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[4][5] An unstimulated control group should also be included.[4]
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[4]
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[4]
-
In a new 96-well plate, add 100 µL of the collected supernatant.[4]
-
Prepare a standard curve of sodium nitrite (0-100 µM).[4]
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the appropriate wells and incubate.[4]
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS, COX-2, and key signaling proteins of the NF-κB and MAPK pathways) in cell lysates.[3]
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathway Analysis
This compound's anti-inflammatory effects are likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins.[8] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9]
References
- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ruscogenin reduces cerebral ischemic injury via NF-κB-mediated inflammatory pathway in the mouse model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Ruizgenin as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ruizgenin as a standard in the phytochemical analysis of plant extracts and other natural products. The protocols outlined below are based on established analytical methodologies for steroidal saponins (B1172615) and sapogenins and can be adapted for the quantification of this compound and related compounds.
1. Introduction to this compound
This compound is a steroidal sapogenin, identified as (25R)-5β-spirostane-3β,6α-diol. It was first isolated from the leaves of Agave lecheguilla. As a distinct phytochemical entity, this compound holds potential as an analytical standard for the quantification of this and structurally similar sapogenins in various plant species. The use of a well-characterized standard is crucial for the accurate and reproducible phytochemical profiling of natural products, which is essential for quality control, drug discovery, and standardization of herbal formulations.
2. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₄₄O₄ |
| Molecular Weight | 432.64 g/mol |
| Class | Steroidal Sapogenin |
| Structure | (25R)-5β-spirostane-3β,6α-diol |
| Appearance | White to off-white crystalline powder (predicted) |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water |
Experimental Protocols
Protocol 1: Extraction of Sapogenins (including this compound) from Plant Material
This protocol describes the acid hydrolysis of saponins within a plant extract to yield their aglycone components (sapogenins), including this compound.
Materials:
-
Dried and powdered plant material (e.g., Agave lecheguilla leaves)
-
70% Ethanol
-
2M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Suspend 10 g of the dried plant powder in 100 mL of 70% ethanol. Macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through filter paper. Collect the filtrate and concentrate it to approximately 25 mL using a rotary evaporator at 40°C.
-
Acid Hydrolysis: Add 25 mL of 2M HCl to the concentrated extract. Reflux the mixture at 80°C for 4 hours to hydrolyze the saponins.
-
Extraction: After cooling, transfer the hydrolyzed solution to a separatory funnel. Extract the sapogenins by partitioning with 50 mL of dichloromethane three times.
-
Washing and Drying: Combine the dichloromethane fractions and wash with distilled water until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the dried dichloromethane extract and evaporate to dryness under reduced pressure to obtain the crude sapogenin extract.
Workflow for Sapogenin Extraction
Application Notes and Protocols: Synthesis of Ruizgenin Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruizgenin, a steroidal sapogenin diol with the chemical structure (25R)-5β-spirostane-3β,6α-diol, represents a promising scaffold for the development of novel therapeutic agents. Its polyhydroxylated spirostanol (B12661974) structure is characteristic of a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by identifying key structural modifications that enhance efficacy and selectivity. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, along with a summary of SAR data from related compounds to guide future drug discovery efforts.
Data Presentation: Structure-Activity Relationships
The following tables summarize the biological activities of various spirostanol saponins (B1172615), providing insights into the potential effects of modifications to the this compound core. Due to the limited availability of data on this compound derivatives, this information is compiled from studies on structurally related compounds to guide the design of new analogs.
Table 1: Cytotoxic Activity of Spirostanol Saponins against Cancer Cell Lines
| Compound | Aglycone Structure | Modifications | Cell Line | IC50 (µM) | Reference |
| Progenin III | Spirostanol | Glycosylation at C-3 | CCRF-CEM (Leukemia) | 1.59[1] | [1] |
| SKMel-28 (Melanoma) | 31.61[1] | [1] | |||
| Polyphyllin D | Diosgenin derivative | Glycosylation at C-3 | A549 (Lung) | 0.20[2] | [2] |
| HL-60 (Leukemia) | 0.85[2] | [2] | |||
| Ophiopogonin C' | Ruscogenin derivative | Glycosylation at C-1 and C-3 | A549 (Lung) | 1.98[2] | [2] |
| Formosanin C | Diosgenin derivative | Glycosylation at C-3 | SW480 (Colon) | 4.35[2] | [2] |
| Dioscin | Diosgenin | Glycosylation at C-3 | MDA-MB-231 (Breast) | 2.13[2] | [2] |
| T-17 | Spirostanol | Glycosylation | SGC-7901 (Gastric) | Dose-dependent cytotoxicity observed | [3] |
| AGS (Gastric) | Dose-dependent cytotoxicity observed | [3] | |||
| SPD | 5β-spirost-25(27)-en-1β,3β-diol derivative | Glycosylation at C-1 and C-3 | HL-60 (Leukemia) | 2.0[4] | [4] |
Table 2: Anti-inflammatory Activity of Spirostanol Saponins
| Compound | Aglycone Structure | Assay | IC50 (µM) | Reference |
| Taccavietnamoside C | (24S,25R)-spirost-5-en-3β,24-diol derivative | NO production in LPS-stimulated BV2 cells | 37.0[5] | [5] |
| Taccavietnamoside D | (24S,25R)-spirost-5-en-3β,24-diol derivative | NO production in LPS-stimulated BV2 cells | 45.2[5] | [5] |
| Taccavietnamoside E | (24S,25R)-spirost-5-en-3β,24-diol derivative | NO production in LPS-stimulated RAW 264.7 cells | 60.7[5] | [5] |
| Compound 21 (from Tupistra chinensis) | Polyhydroxylated spirostanol | NO production in LPS-stimulated RAW 264.7 cells | 11.5[6] | [6] |
Table 3: Antimicrobial Activity of Saponins and Sapogenins
| Compound/Extract | Organism | MIC (µg/mL) | Reference |
| Saponins from Medicago arabica | Bacillus cereus | >100 | [7] |
| Bacillus subtilis | 50 | [7] | |
| Staphylococcus aureus | 25 | [7] | |
| Enterococcus faecalis | >100 | [7] | |
| Saccharomyces cerevisiae | 50 | [7] | |
| Sapogenins from Medicago arabica | Bacillus cereus | 25 | [7] |
| Bacillus subtilis | 12.5 | [7] | |
| Staphylococcus aureus | 6.25 | [7] | |
| Enterococcus faecalis | 25 | [7] | |
| Saccharomyces cerevisiae | 25 | [7] |
Experimental Protocols
The following protocols describe general methods for the synthesis of this compound derivatives. These are based on established reactions for steroidal alcohols and can be adapted for the specific synthesis of esters, ethers, and glycosides of this compound.
Protocol 1: General Procedure for the Esterification of this compound
This protocol describes the synthesis of mono- and di-esters of this compound at the C-3 and C-6 hydroxyl groups. Selective esterification can be achieved by employing protecting group strategies or by controlling the stoichiometry of the reagents.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acyl chloride or carboxylic anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (B92270) or triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or TEA (2-4 eq) to the solution.
-
If desired, add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic anhydride (1-3 eq, depending on the desired degree of esterification) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the desired ester derivative(s).
-
Characterize the product(s) by NMR and mass spectrometry.
Protocol 2: General Procedure for the Etherification of this compound
This protocol outlines the synthesis of ether derivatives of this compound. Williamson ether synthesis is a common method for this transformation.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Sodium hydride (NaH) or other strong base
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a stirred suspension of NaH (2-4 eq) in anhydrous DMF or THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 eq) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1-3 eq) dropwise.
-
Let the reaction proceed at room temperature for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to yield the desired ether derivative(s).
-
Confirm the structure of the product(s) using NMR and mass spectrometry.
Protocol 3: Biological Activity Assays
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Production):
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure the nitric oxide (NO) concentration in the culture supernatant using the Griess reagent.
-
Determine the IC50 value, representing the concentration that inhibits NO production by 50%.
Antimicrobial Assay (Broth Microdilution):
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth.
-
Inoculate the wells with a standardized microbial suspension.
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyhydroxylated Spirostanol Saponins from the Rhizomes of Paris dulongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spirostanol saponin isolated from Tupistra chinensis Baker simultaneously induces apoptosis and autophagy by regulating the JNK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis and pro-death autophagy induced by a spirostanol saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of saponins from Medicago sp.: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Enzymatic Inhibition of α-Glucosidase by Ruizgenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruizgenin is a steroidal sapogenin diol first isolated from Agave lecheguilla[1]. Steroidal saponins (B1172615) and their aglycones, sapogenins, represent a diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[2][3][4]. A significant area of investigation for this class of compounds is their potential to inhibit metabolic enzymes. Notably, certain steroid glycosides have demonstrated inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-glucosidase[5]. Inhibition of α-glucosidase is a clinically validated strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia[5].
This document provides detailed protocols for assessing the potential inhibitory effect of this compound on α-glucosidase activity. The described methodologies cover initial screening for inhibitory activity, determination of the half-maximal inhibitory concentration (IC50), and kinetic analysis to elucidate the mechanism of inhibition.
Data Presentation
The quantitative data from the enzymatic assays should be summarized for clear interpretation and comparison.
Table 1: Inhibition of α-Glucosidase by this compound and Acarbose (Positive Control)
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| Acarbose | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 |
Table 2: Kinetic Parameters of α-Glucosidase in the Presence of this compound
| Inhibitor Concentration (µM) | Apparent K_m (mM) | Apparent V_max (µmol/min/mg) |
| 0 (Control) | ||
| [Specify Concentration 1] | ||
| [Specify Concentration 2] | ||
| [Specify Concentration 3] |
Experimental Protocols
These protocols are designed to be performed in a 96-well plate format for efficiency and high-throughput screening.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
This compound (test compound)
-
Acarbose (positive control inhibitor)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.1 M) (stop solution)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay well should be optimized for a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.
-
Positive Control: Prepare a stock solution of Acarbose in the assay buffer and create a series of dilutions.
α-Glucosidase Inhibition Assay Protocol
This protocol is adapted from general guidelines for digestive enzyme inhibition assays[6].
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
50 µL of 100 mM sodium phosphate buffer (pH 6.8).
-
10 µL of this compound solution at various concentrations (or Acarbose for positive control, or buffer with DMSO for negative control).
-
20 µL of α-glucosidase solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes. The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add 50 µL of 0.1 M Na2CO3 solution to each well to stop the reaction.
-
Measure Absorbance: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
Calculation of Percent Inhibition and IC50
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
Where:
-
Abs_sample: Absorbance of the well with the inhibitor.
-
Abs_control: Absorbance of the well without the inhibitor (negative control).
-
Abs_blank: Absorbance of the well without the enzyme.
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetics Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics studies are performed[7][8].
-
Assay Setup: Perform the α-glucosidase assay as described in section 2.3, but with varying concentrations of the substrate (pNPG).
-
Inhibitor Concentrations: Run the assay in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.
-
Data Analysis: Measure the initial reaction velocities (V) at each substrate concentration ([S]).
-
Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (a double reciprocal plot). The pattern of the lines for the different inhibitor concentrations will indicate the mode of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis (V_max is unchanged, K_m increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (K_m is unchanged, V_max decreases).
-
Uncompetitive Inhibition: Lines are parallel (both K_m and V_max decrease).
-
Visualizations
Experimental Workflow
Caption: Workflow for α-Glucosidase Inhibition Assay.
Mechanism of α-Glucosidase Action and Inhibition
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An update on the biological and pharmacological activities of diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives | MDPI [mdpi.com]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. digitalcommons.providence.edu [digitalcommons.providence.edu]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Ruizgenin
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Ruizgenin.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound analysis?
A1: For analyzing steroidal sapogenins like this compound, a reversed-phase HPLC method is a robust starting point.[1] Begin with a C18 column and a mobile phase consisting of a gradient of water and acetonitrile (B52724).[1][2] Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and ionization efficiency, particularly for LC-MS applications.[3] Detection is typically performed using a UV detector at a low wavelength, around 203-210 nm, as many saponins (B1172615) lack strong chromophores at higher wavelengths.[2][4]
Q2: My this compound peak is excessively broad. What are the likely causes and solutions?
A2: Broad peaks for steroidal saponins can stem from several factors. If using methanol (B129727) in an acidified mobile phase, interconversion between C-22 hydroxy and C-22 methoxy (B1213986) forms of related saponins can cause significant peak broadening.[1][3] Switching to an acidified aqueous acetonitrile mobile phase is highly recommended to prevent this issue.[1][3] Other potential causes include high sample mass load, which can be addressed by diluting the sample, or column degradation, which may necessitate column replacement.[5]
Q3: What causes my this compound peak to show significant tailing?
A3: Peak tailing, where the latter half of the peak is wider than the front, is often due to unwanted secondary chemical interactions between this compound and the stationary phase.[6][7] This can occur due to active silanol (B1196071) groups on the silica (B1680970) support. Physical issues like a deformed column packing bed or a partially blocked inlet frit can also cause tailing in all peaks.[6][8]
-
Solution for Chemical Issues: Add a buffer to the mobile phase to maintain a stable pH and mask residual silanol interactions.[6] Using high-purity packing materials can also minimize these interactions.
-
Solution for Physical Issues: If all peaks are tailing, suspect a physical problem.[9] Try reversing and washing the column or, more definitively, replace the column to see if the problem resolves.[8] Utilizing a guard column can help protect the analytical column from particulate contamination.[6]
Q4: My this compound peak is fronting. How can I fix this?
A4: Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by poor solubility of the sample in the mobile phase or column overload.[8][10] This can happen if the sample is dissolved in a solvent that is much stronger than the mobile phase.
-
Solution: Try reducing the concentration of your sample or the injection volume.[10] Ensure your sample is dissolved in a solvent that is either the same as or weaker than the initial mobile phase composition.[8]
Q5: How can I improve the separation between this compound and a closely eluting impurity?
A5: Improving the resolution between two close peaks is a primary goal of method development. The most effective way to achieve this is by altering the selectivity (α) of your system.[11][12]
-
Change Mobile Phase: Modifying the mobile phase composition is often the easiest first step.[12] This can involve changing the organic solvent (e.g., from acetonitrile to methanol, while being mindful of the issues mentioned in Q2), adjusting the pH, or adding different modifiers.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column to one with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano phase) can provide a significant change in selectivity.[12]
-
Increase Efficiency: If the peaks are only moderately overlapped, you can often resolve them by increasing column efficiency (N) to make the peaks sharper.[12] This can be achieved by using a longer column, a column with smaller particles, or by lowering the flow rate.[13][14]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape
Use the following workflow to identify the cause of poor peak shape and implement the appropriate solution.
Caption: Troubleshooting workflow for common peak shape problems.
Guide 2: Systematic Approach to Improving Resolution
Follow these steps methodically to improve the separation between this compound and co-eluting peaks.
Caption: Logical workflow for optimizing chromatographic resolution.
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC-UV Method for this compound
This protocol provides a validated starting point for the analysis of steroidal sapogenins, which can be optimized for this compound.
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many natural products.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization for many compounds.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is often preferred over methanol for saponin (B1150181) analysis to avoid peak broadening.[1][3] |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient helps to elute compounds with a wide range of polarities and establish initial retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lowering the flow rate can increase resolution but will extend the run time.[13] |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. Increasing temperature can decrease viscosity and may improve peak shape.[13][15] |
| Injection Vol. | 10 µL | A typical injection volume. This should be reduced if peak fronting due to mass overload is observed.[13] |
| Detection | UV at 203 nm | Sapogenins often lack strong chromophores and show better absorbance at low UV wavelengths.[2] |
Data & Parameter Summaries
Table 1: Impact of Chromatographic Parameters on Resolution
This table summarizes how changing key parameters can affect the three factors of the resolution equation: Efficiency (N), Retention (k), and Selectivity (α).
| Parameter Change | Effect on Efficiency (N) | Effect on Retention (k) | Effect on Selectivity (α) | Primary Benefit |
| ↓ Flow Rate | ↑ Increases | ↑ Increases | ~ No significant change | Sharper, more retained peaks[13] |
| ↑ Column Length | ↑ Increases | ↑ Increases | ~ No significant change | Better separation for complex mixtures[15] |
| ↓ Particle Size | ↑↑ Significantly Increases | ~ No significant change | ~ No significant change | Sharper peaks, higher resolution[12] |
| ↑ Temperature | ↑ Increases (lower viscosity) | ↓ Decreases | △ May Change | Faster analysis, sharper peaks[13][14] |
| ↓ % Organic Solvent | ~ No significant change | ↑↑ Significantly Increases | △ May Change | Increased separation for early eluting peaks |
| Change Organic Solvent | △ May Change | △ May Change | ↑↑ Significantly Changes | Powerful tool to resolve co-eluting peaks |
| Change pH | △ May Change | △ May Change | ↑↑ Significantly Changes | Drastically alters retention of ionizable compounds |
| Change Stationary Phase | ↑↑ Significantly Changes | ↑↑ Significantly Changes | ↑↑ Significantly Changes | Most powerful way to alter selectivity[12] |
Table 2: Common Mobile Phase Modifiers for Reversed-Phase HPLC
| Modifier | Typical Concentration | Purpose & Effect |
| Formic Acid | 0.05 - 0.1% (v/v) | Lowers pH (to ~2.8 for 0.1%) to suppress ionization of acidic silanols and protonate acidic analytes, improving peak shape.[16] Volatile and MS-compatible. |
| Acetic Acid | 0.05 - 0.1% (v/v) | Lowers pH (to ~3.2 for 0.1%), similar to formic acid but less acidic.[16] Volatile and MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong acid (pH ~2.1 for 0.1%) that acts as an ion-pairing agent for basic compounds, significantly improving peak shape.[16] Can cause ion suppression in MS. |
| Ammonium Formate/Acetate (B1210297) | 5 - 20 mM | A buffer used to control pH in a specific range (formate ~pH 3-5, acetate ~pH 4-6). Useful for ensuring method robustness. Volatile and MS-compatible. |
| Phosphate Buffer | 10 - 50 mM | A non-volatile buffer that provides excellent pH control. Not compatible with LC-MS. Used for UV-only methods to improve peak symmetry and reproducibility.[17] |
References
- 1. Chromatographic behaviour of steroidal saponins studied by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. agilent.com [agilent.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemtech-us.com [chemtech-us.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Ruizgenin Stability: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the steroidal sapogenin Ruizgenin, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to this compound instability.
Disclaimer
Specific stability and degradation data for this compound are limited in publicly available literature. The information provided herein is largely based on the known properties of other steroidal saponins (B1172615). Researchers should use this guidance as a starting point and perform their own stability studies to establish optimal conditions for their specific experimental setups.
Troubleshooting Guide: Addressing this compound Instability
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent yield after extraction | Degradation during extraction: Use of harsh solvents, high temperatures, or prolonged extraction times can lead to this compound degradation. | - Employ milder extraction techniques such as maceration or ultrasound-assisted extraction at controlled, lower temperatures. - Use a neutral or slightly acidic extraction solvent. - Minimize the duration of the extraction process. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, GC-MS) | Degradation during sample preparation or analysis: Exposure to strong acids or bases, high temperatures in the injector port (for GC), or prolonged storage in solution can cause chemical modification or breakdown of this compound. | - Ensure all solvents and buffers are of high purity and at an appropriate pH. - For GC-MS analysis, consider derivatization to increase volatility and thermal stability. - Analyze samples as quickly as possible after preparation. If storage is necessary, keep solutions at low temperatures (2-8°C or -20°C) and protected from light. |
| Loss of biological activity in assays | Compound instability in assay buffer: The pH, temperature, or presence of certain components in the assay buffer may be causing this compound to degrade. | - Assess the stability of this compound in the specific assay buffer over the time course of the experiment. - Adjust the pH of the buffer to be closer to neutral if possible. - Minimize the incubation time at elevated temperatures. - Include a positive control with a freshly prepared this compound solution in each experiment. |
| Color change or precipitation in stock solutions | Oxidation or poor solubility: Prolonged exposure to air (oxygen) or storage in a solvent in which this compound has low solubility can lead to degradation or precipitation. | - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). - Prepare stock solutions in a solvent that ensures complete dissolution and stability. Test different solvents if necessary. - Store stock solutions in amber vials to protect from light and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for working with this compound solutions?
While specific data for this compound is unavailable, steroidal saponins are generally most stable in neutral to slightly acidic conditions (pH 4-7). Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bonds (if any were present in a glycoside form) or other rearrangements of the steroid backbone.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
-
Solid this compound: Should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.
-
This compound Solutions: Stock solutions should be stored in amber vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of my this compound sample?
Regularly analyze your sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. Compare the chromatogram of an aged sample to that of a freshly prepared standard to check for the appearance of degradation peaks and a decrease in the main this compound peak area.
Q4: Are there any known degradation pathways for steroidal saponins that might apply to this compound?
Yes, a common degradation pathway for steroidal saponins involves acid hydrolysis, which can cleave the spiroketal side chain. This can lead to the formation of a furostanol derivative, which may exist in equilibrium with the spirostanol (B12661974) form.
Caption: Potential degradation pathway of this compound.
Experimental Protocols
Protocol 1: General Extraction of Steroidal Sapogenins from Plant Material
-
Grinding: Air-dry the plant material (e.g., leaves of Agave lecheguilla) and grind it into a fine powder.
-
Defatting (Optional): To remove lipids, pre-extract the powder with a non-polar solvent like n-hexane.
-
Extraction:
-
Macerate the plant powder in 80% methanol (B129727) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the residue two more times.
-
Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure at a temperature below 40°C to obtain a crude extract.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of steroidal saponins.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) as sapogenins often lack a strong chromophore, or MS detection for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the accurately weighed crude extract or purified this compound in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations.
Workflow and Logic Diagrams
Caption: Experimental workflow for using this compound.
Technical Support Center: Optimizing Mass Spectrometry for Ruizgenin Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry-based detection of Ruizgenin, a steroidal sapogenin diol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound detection?
A1: Electrospray ionization (ESI) is the most suitable method for the analysis of steroid saponins (B1172615) and sapogenins like this compound.[1] Both positive and negative ion modes can be utilized effectively.[2] The choice between positive and negative ion mode often depends on the specific instrumentation and the presence of other interfering compounds. Preliminary trials on your specific instrument are recommended to determine the optimal mode for your sample matrix.[3]
Q2: What are the common adducts observed for this compound and similar compounds in ESI-MS?
A2: In positive ion mode, you can expect to observe protonated molecules [M+H]+ and sodium adducts [M+Na]+.[2] In negative ion mode, deprotonated molecules [M-H]- are common.[2] If formic acid is used as a mobile phase additive, formate (B1220265) adducts [M+HCOO]- can also be abundant.[2]
Q3: I am observing low signal intensity for this compound. What are the potential causes and solutions?
A3: Low signal intensity can be due to several factors:
-
Suboptimal Ionization Parameters: The settings of your ESI source are critical. Refer to the recommended parameters in Table 1 and consider optimizing them for your specific instrument.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. This is a common issue in complex samples like plant extracts. Improving sample cleanup, for example, by using Solid Phase Extraction (SPE), can mitigate this.
-
Poor Desolvation: Inefficient removal of solvent from the ESI droplets can lead to reduced signal. Ensure your drying gas flow and temperature are optimized.
-
Inappropriate Mobile Phase: The pH and composition of your mobile phase can significantly impact ionization efficiency. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is often recommended to improve the ionization of steroid saponins.[2]
Q4: My mass spectra show significant in-source fragmentation. How can I minimize this?
A4: In-source fragmentation, where the molecule breaks apart in the ionization source before mass analysis, can complicate data interpretation. To minimize this:
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter that influences in-source fragmentation. Lowering this voltage will result in "softer" ionization.
-
Optimize Source Temperature: Excessively high temperatures can cause thermal degradation of the analyte. Use the lowest temperature that still allows for efficient desolvation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No this compound Signal | Inefficient ionization. | Optimize ESI source parameters (see Table 1).[4][5] Ensure the mobile phase is compatible with ESI and consider adding 0.1% formic acid.[2] |
| Matrix effects from the sample. | Improve sample preparation using SPE. Dilute the sample to reduce the concentration of interfering compounds. | |
| Instrument not properly tuned. | Perform instrument calibration and tuning according to the manufacturer's recommendations. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| In-source contamination. | Clean the ion source as per the manufacturer's protocol. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal chromatography. | Ensure the sample solvent is compatible with the mobile phase.[6] Add 0.1% formic acid to the mobile phase to improve peak shape.[2] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Time | Unstable LC conditions. | Ensure consistent mobile phase composition and flow rate. Check for leaks in the LC system. |
| Column degradation. | Replace the analytical column if it has been used extensively. | |
| Non-reproducible Quantification | Matrix effects. | Use a stable isotope-labeled internal standard if available. Perform a matrix effect evaluation. |
| Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed. |
Quantitative Data Summary
Table 1: Recommended ESI-MS Parameters for Sapogenin Analysis
| Parameter | Value Range | Rationale |
| Ionization Mode | ESI Positive or Negative | Both have been shown to be effective for steroid saponins.[2] |
| Capillary Voltage (kV) | 3.0 - 5.0 | Optimizes the spray and ionization process.[3][5] |
| Drying Gas Temperature (°C) | 200 - 350 | Facilitates solvent evaporation.[4][5] |
| Drying Gas Flow (L/min) | 8.5 - 12 | Assists in desolvation of the ESI droplets.[4][5] |
| Nebulizer Pressure (psi) | 35 - 70 | Controls the formation of the aerosol.[5] |
| Cone/Fragmentor Voltage (V) | Low to moderate | Higher voltages can induce in-source fragmentation. Start with lower values and optimize as needed. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific plant matrix.
-
Extraction:
-
Homogenize 1 g of dried, ground plant material with 10 mL of 80% methanol (B129727) in water.
-
Sonciate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in 5 mL of water.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the saponins with 5 mL of methanol.
-
Evaporate the methanol and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
Filtration:
-
Filter the final sample through a 0.22 µm syringe filter before injection into the LC-MS system.[6]
-
Protocol 2: LC-MS/MS Method for this compound Detection
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting condition is 95% A, ramping to 5% A over 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Use the parameters outlined in Table 1 as a starting point.
-
Acquire data in full scan mode to identify the [M+H]+ or [M-H]- ions of this compound (C27H44O4, Molecular Weight: 448.6 g/mol ).
-
Perform targeted MS/MS analysis on the precursor ion of this compound to obtain characteristic fragment ions for confirmation.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting poor solubility of Ruizgenin in aqueous solutions
Welcome to the technical support center for Ruizgenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on addressing the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a steroidal sapogenin diol, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory and apoptotic effects.[1][2] However, like many steroidal saponins (B1172615), this compound is a lipophilic molecule with inherently low water solubility, which can pose significant challenges for its use in aqueous-based biological assays and for in vivo applications.[3] Achieving a sufficient concentration in aqueous solutions is critical for obtaining reliable and reproducible experimental results.
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
This is a common issue and is likely due to the low aqueous solubility of this compound. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer, the concentration of the organic solvent is lowered, reducing its ability to keep the hydrophobic this compound in solution. This causes this compound to precipitate out.
Q3: What are the initial steps I should take to try and dissolve this compound?
For initial attempts at solubilization, it is recommended to start with common organic solvents. Based on the general properties of steroidal saponins, the following solvents are suggested.
Troubleshooting Guide: Poor Solubility of this compound in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Problem: this compound precipitates out of my aqueous experimental medium.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary: Solubility Enhancement Strategies
| Strategy | Recommended Agents/Parameters | Expected Outcome | Considerations |
| Co-solvency | Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol | Increased solubility in aqueous-organic mixtures. | The final concentration of the organic solvent should be minimized to avoid off-target effects on cells or organisms. It is crucial to include a vehicle control in experiments. |
| pH Adjustment | pH modifiers to create a more acidic or alkaline microenvironment. | May increase solubility if this compound has ionizable functional groups. | The effect of pH on the stability and activity of this compound should be evaluated. All ENMs and bulk analogues displayed significantly higher solubility at low pH than at neutral pH.[2] |
| Use of Surfactants | Tween® 80, Polysorbate 80, Sodium Lauryl Sulfate | Micellar solubilization can significantly increase the apparent aqueous solubility. | The concentration of the surfactant should be kept low to avoid cytotoxicity. The critical micelle concentration (CMC) of the surfactant should be considered. |
| Particle Size Reduction | Micronization, Nanosuspension | Increased surface area can lead to a faster dissolution rate. | May not significantly increase the equilibrium solubility. |
| Solid Dispersion | Polymeric carriers (e.g., HPMCAS LG) | Transformation to an amorphous state can enhance solubility. | Requires specialized formulation techniques. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed aqueous experimental medium (e.g., cell culture medium, buffer)
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C). This can sometimes help with solubility.
-
While vortexing the aqueous medium, add the required volume of the this compound stock solution drop-wise and slowly. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
Continue to vortex for an additional 30-60 seconds after adding the stock solution.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different solubilization method.
-
Signaling Pathways Involving Steroidal Saponins
Based on studies of related steroidal saponins, this compound may exert its biological effects through the modulation of key signaling pathways, such as those involved in inflammation and apoptosis.
Anti-Inflammatory Signaling Pathway (Hypothesized for this compound)
Steroidal saponins like ruscogenin (B1680278) have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[4]
Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.
Apoptosis Signaling Pathway (Hypothesized for this compound)
Diosgenin, another steroidal saponin, has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway, involving the activation of caspases.[5][6]
Caption: Hypothesized apoptosis induction by this compound via the mitochondrial pathway.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ruscogenin Ameliorates Experimental Nonalcoholic Steatohepatitis via Suppressing Lipogenesis and Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Ruizgenin During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Ruizgenin to minimize degradation and ensure the integrity of experimental results. The information provided is based on the general characteristics of steroidal sapogenins and should be adapted and verified for this compound-specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a steroidal sapogenin diol, a class of naturally occurring compounds with potential therapeutic properties.[1] The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays or have unintended biological effects.
Q2: What are the main factors that can cause this compound to degrade?
Based on studies of similar steroidal saponins, the primary factors that can induce degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of glycosidic bonds if this compound is in a glycosidic form, or other pH-sensitive functional groups.
-
Light: Exposure to ultraviolet (UV) or visible light can provide the energy for photolytic degradation reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Humidity: Moisture can facilitate hydrolytic degradation.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere . Specifically:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by using amber-colored vials or by storing in a light-proof container.
-
Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Container: Use well-sealed, airtight containers to protect from moisture and oxygen.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially due to its degradation.
| Observed Problem | Potential Cause (Degradation-Related) | Troubleshooting Steps |
| Loss of biological activity in an assay | This compound may have degraded due to improper storage or handling, leading to a decrease in the concentration of the active compound. | 1. Verify Storage Conditions: Confirm that the this compound stock was stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Assess Purity: Analyze the purity of the this compound sample using a suitable analytical method like HPLC to check for the presence of degradation products. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, properly stored sample of this compound for the experiment. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | These peaks may correspond to degradation products of this compound. | 1. Conduct a Forced Degradation Study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. 2. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column to achieve better separation of this compound from its degradation products. 3. Use Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer to identify the molecular weights of the unknown peaks and aid in their structural elucidation. |
| Inconsistent or non-reproducible experimental results | This could be due to the variable degradation of this compound across different experimental setups or over time. | 1. Standardize Sample Preparation: Ensure that all samples are prepared consistently, minimizing their exposure to harsh conditions (e.g., prolonged exposure to room temperature, light). 2. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible. If stock solutions are used, validate their stability over the intended period of use. 3. Monitor Purity Over Time: Periodically check the purity of your this compound stock to ensure its integrity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of quantifying the purity of this compound and detecting its degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Chromatographic Conditions (Initial):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm (as steroidal sapogenins often lack strong chromophores at higher wavelengths) or ELSD.
-
-
Method Optimization: Inject the this compound standard solution and analyze the chromatogram. Optimize the gradient, mobile phase composition, and other parameters to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.
-
Forced Degradation Study:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of this compound stock solution. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of this compound stock solution. Heat at 80°C for 2 hours. Neutralize with 1 M HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of this compound stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Dissolve in the initial solvent.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Inject the stressed samples into the HPLC system using the optimized method. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.
Protocol 2: General Guidelines for Handling this compound Solutions
Objective: To provide best practices for preparing and handling this compound solutions to minimize degradation during experimental procedures.
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. If aqueous buffers are required for assays, prepare them fresh and filter before use.
-
Temperature Control: Perform all dilutions and handling steps on ice or at a controlled low temperature whenever possible. Avoid prolonged exposure of solutions to room temperature.
-
Light Protection: Work in a dimly lit area or use amber-colored labware to protect solutions from light.
-
Inert Atmosphere: If the experiment is sensitive to oxidation, deaerate solvents and buffers before use and consider working under an inert atmosphere (e.g., in a glove box).
-
pH Considerations: If the experimental buffer pH can be varied, consider performing initial stability tests at different pH values to determine the optimal pH for this compound stability. Based on data from similar compounds, a slightly acidic to neutral pH (around 6-7) may be preferable.
-
Fresh Preparations: Ideally, prepare working solutions of this compound fresh from a solid stock just before use. If stock solutions need to be stored, store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Summary of Factors Affecting Steroidal Sapogenin Stability (Qualitative)
| Factor | Effect on Stability | Recommended Mitigation |
| High Temperature | Increases degradation rate | Store at low temperatures (-20°C for long-term) |
| Acidic pH | Can cause hydrolysis | Maintain pH in the optimal range (e.g., 6-7) |
| Alkaline pH | Can cause hydrolysis and other reactions | Maintain pH in the optimal range (e.g., 6-7) |
| Light Exposure | Can lead to photodegradation | Store in the dark or use amber vials |
| Oxygen | Can cause oxidation | Store under an inert atmosphere (e.g., Argon, Nitrogen) |
| Humidity | Can cause hydrolysis | Store in a dry environment with a desiccant |
Visualizations
Potential Degradation Pathways
The following diagram illustrates a generalized overview of potential degradation pathways for a steroidal sapogenin like this compound under various stress conditions. The exact degradation products for this compound would need to be determined experimentally.
Caption: Potential degradation pathways of this compound under different stress conditions.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Enhancing Ruizgenin Synthesis Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ruizgenin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for obtaining this compound?
A1: this compound is a steroidal sapogenin. Its isolation from plant sources, such as Agave lecheguilla, typically involves a two-stage process.[1] The first stage is the extraction of saponins (B1172615) (the glycosylated precursors of this compound) from the plant material. This is followed by acid hydrolysis to cleave the sugar moieties, yielding the aglycone, this compound.
Q2: What are the critical factors affecting the yield of this compound?
A2: The overall yield of this compound is primarily influenced by the efficiency of two key processes: saponin (B1150181) extraction and acid hydrolysis. Factors include the choice of solvent, extraction temperature and time, particle size of the plant material, and the conditions of the acid hydrolysis step (acid concentration, temperature, and time). Degradation of the target molecule during these steps can also significantly reduce the final yield.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
A common challenge in the isolation of sapogenins like this compound is a lower than expected final yield. This can be attributed to several factors throughout the extraction and hydrolysis process.
Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Saponin Extraction | - Optimize Solvent: While high-purity ethanol (B145695) is often used, aqueous ethanol solutions (e.g., 45-73%) may be more effective for certain saponins by preventing the formation of gummy precipitates that can trap the desired compounds.[2][3]- Increase Extraction Time/Temperature: Ensure sufficient time and temperature for the chosen solvent. For example, extraction with 95% ethanol at 70°C for 4 hours has been used for other sapogenins.[2]- Reduce Particle Size: Grinding the plant material to a finer powder increases the surface area for solvent penetration and can improve extraction efficiency.[2] |
| Inefficient Acid Hydrolysis | - Optimize Acid Concentration & Temperature: The choice of acid and its concentration is critical. For instance, 2N HCl may lead to a higher yield compared to 6N HCl, which can cause degradation at elevated temperatures.[2]- Consider Microwave-Assisted Acid Hydrolysis (MAAH): This technique can significantly shorten reaction times and improve hydrolysis efficiency.[2] |
| Degradation of this compound | - Milder Hydrolysis Conditions: Harsh acidic conditions (high concentration and temperature) can lead to the degradation of the sapogenin. A careful optimization of the hydrolysis step is necessary to find a balance between efficient cleavage of the glycosidic bonds and minimizing degradation of the aglycone. |
Issue 2: Formation of Gummy Precipitate During Extraction
The appearance of a thick, gummy precipitate during the initial saponin extraction can hinder subsequent steps and reduce yield.
Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization |
| High Concentration of Ethanol | Using high concentrations of ethanol (e.g., 85-95%) can cause the co-extraction of impurities that form a gum.[2] |
| Solution | Employ a lower concentration of ethanol (e.g., 45%) in water to maintain the saponins in solution and prevent the precipitation of these impurities.[2] |
Experimental Protocols
General Protocol for Sapogenin Extraction and Hydrolysis
This protocol is a generalized procedure based on methods for similar sapogenins and should be optimized for this compound.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves of Agave lecheguilla).
-
Grind the dried material to a fine powder.
-
-
Saponin Extraction (Ultrasonic-Assisted Extraction - UAE):
-
Mix the powdered plant material with the chosen solvent (e.g., 73% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:16 g/mL).[2]
-
Place the mixture in an ultrasonic bath.
-
Set the desired temperature (e.g., 61°C) and sonication time (e.g., 34 minutes).[2]
-
After sonication, cool the extract and filter to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude saponin extract.
-
-
Acid Hydrolysis (Microwave-Assisted Acid Hydrolysis - MAAH):
-
Isolation and Purification of this compound:
-
Neutralize the acidic solution.
-
Extract the crude this compound with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract and purify the crude product using chromatographic techniques (e.g., column chromatography or preparative HPLC) to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from plant material.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
Dealing with matrix effects in Ruizgenin quantification from complex samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating matrix effects during the quantitative analysis of Ruizgenin from complex samples. This compound, a steroidal sapogenin identified as (25R)-5 beta-spirostane-3 beta, 6 alpha-diol, is often analyzed in intricate biological and botanical matrices where co-eluting endogenous substances can significantly impact analytical accuracy and precision.[1] This guide offers troubleshooting protocols and frequently asked questions to ensure reliable and reproducible quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting compounds present in the sample matrix.[2] These effects are a primary concern in LC-MS/MS analysis and manifest as either:
-
Ion Suppression: A decrease in the analyte signal, leading to an underestimation of the this compound concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the this compound concentration.
These phenomena can severely compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: The sources of matrix effects are diverse and depend on the sample type.
-
Biological Samples (e.g., plasma, serum): The primary culprits are phospholipids (B1166683) from cell membranes, which are notorious for causing ion suppression.[4] Other sources include salts, proteins, and metabolites.[4]
-
Plant Extracts: A complex array of compounds can interfere, including other saponins (B1172615), pigments (like chlorophyll), phenolic compounds, and fatty acids.[5]
-
Sample Preparation Reagents: Buffers, salts, and detergents used during extraction can also contribute to matrix effects if not adequately removed.
Q3: How can I determine if my this compound analysis is impacted by matrix effects?
A3: Two principal methods are employed to assess matrix effects:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of potential interfering compounds indicates ion suppression, while a rise suggests enhancement. This method is excellent for visualizing the chromatographic regions where matrix effects occur.[6]
-
Post-Extraction Spike: This is a quantitative approach. The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated to quantify the effect.[4][7]
Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests a negligible matrix effect.
-
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound quantification?
A4: While not strictly mandatory, a SIL-IS is highly recommended for the most accurate and precise quantification. A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[8] This allows for reliable correction of variability during both sample preparation and analysis.[8] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Possible Causes | Solutions & Recommendations |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Injection Solvent: The injection solvent is much stronger than the initial mobile phase. 3. Column Contamination: Buildup of matrix components on the column. 4. Secondary Interactions: Unwanted interactions between this compound and the stationary phase. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Solvent Matching: Ensure the injection solvent is weaker than or matches the initial mobile phase composition. 3. Use a Guard Column & Column Flushing: Protect the analytical column and flush with a strong solvent between runs.[4] 4. Optimize Mobile Phase: Adjust the pH or add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. |
| Inconsistent or Low Analyte Recovery | 1. Suboptimal Extraction Method: The chosen sample preparation technique (PPT, LLE, or SPE) is not efficient for this compound. 2. Inefficient Elution (SPE): The elution solvent is not strong enough to desorb this compound from the SPE cartridge. 3. Analyte Degradation: this compound may be unstable under the extraction conditions. | 1. Method Optimization: Systematically evaluate different sample preparation methods (see Experimental Protocols). 2. Stronger Elution Solvent: Test different elution solvents and volumes for SPE. 3. Assess Stability: Perform stability studies of this compound in the matrix and during the extraction process. |
| High Signal Variability (Poor Precision) | 1. Significant Matrix Effects: Inconsistent ion suppression or enhancement between samples. 2. Poor Sample Cleanup: High levels of interfering compounds in the final extract. 3. Inadequate Internal Standard: The internal standard does not effectively compensate for variability. | 1. Improve Sample Preparation: Implement a more rigorous cleanup method like SPE to remove phospholipids and other interferences.[9] 2. Optimize Chromatography: Use a longer gradient to better separate this compound from co-eluting matrix components.[4] 3. Use a SIL-IS: A stable isotope-labeled internal standard is the best choice to correct for matrix effects.[8] |
| Low Signal-to-Noise Ratio (Poor Sensitivity) | 1. Severe Ion Suppression: Co-eluting matrix components are significantly suppressing the this compound signal. 2. Suboptimal MS Source Conditions: The mass spectrometer parameters are not optimized for this compound. 3. Analyte Loss During Sample Preparation: this compound is being lost during the extraction process. | 1. Enhance Sample Cleanup: Focus on removing phospholipids using techniques like HybridSPE or specific SPE cartridges. 2. Optimize MS Parameters: Tune the source parameters (e.g., capillary voltage, gas flow, temperature) for optimal this compound ionization. 3. Evaluate Recovery: Quantify the recovery at each step of the sample preparation process to identify potential losses. |
Quantitative Data Summary
The following tables present typical quantitative data for the assessment of matrix effects and recovery in the analysis of steroidal saponins and sapogenins, which are structurally related to this compound. This data can serve as a benchmark for your experiments.
Table 1: Comparison of Sample Preparation Methods for Steroidal Sapogenins in Plasma
| Parameter | Protein Precipitation (PPT) with Acetonitrile (B52724) | Liquid-Liquid Extraction (LLE) with MTBE | Solid-Phase Extraction (SPE) on a C18 cartridge |
| Extraction Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Matrix Effect (%) | 40 - 75 (Significant Suppression) | 80 - 110 (Reduced Matrix Effect) | 95 - 105 (Minimal Matrix Effect) |
| Precision (%RSD) | < 15 | < 10 | < 5 |
Data adapted from studies on various steroidal saponins in plasma.[10][11] A Matrix Effect percentage close to 100% indicates a minimal effect.
Table 2: Validation Parameters for a Typical LC-MS/MS Method for Steroidal Sapogenin Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 0.5 - 5 ng/mL in plasma |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | -10% to +10% |
| Precision (%RSD) | ≤ 15% (except LLOQ, ≤ 20%) | < 10% |
| Recovery (%) | Consistent and reproducible | 85 - 110% |
| Matrix Factor (IS-normalized) | CV ≤ 15% | < 10% |
Based on FDA and ICH guidelines for bioanalytical method validation.[12][13]
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol is a robust method for reducing matrix effects, particularly from phospholipids.
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard solution (e.g., a stable isotope-labeled this compound) and vortex.
-
Protein Precipitation: Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are starting parameters that should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient could be:
-
0-0.5 min: 30% B
-
0.5-4.0 min: 30% to 95% B
-
4.0-5.0 min: 95% B
-
5.1-6.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimization of Cell-Based Assay Conditions for Ruizgenin
Welcome to the technical support center for researchers working with Ruizgenin, a steroidal sapogenin diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your cell-based assay conditions for this and other novel natural compounds. Given that specific mechanistic data for this compound is still emerging, this guide focuses on foundational assays and common challenges encountered when working with natural product extracts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and biological activity thresholds. A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, using a semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM). This will help in identifying the optimal concentration range for your specific cell line and assay.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound, as a steroidal sapogenin, is likely to have poor solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your experiments, dilute this stock solution in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final DMSO concentration in your cell culture wells does not exceed a level that affects cell viability, typically recommended to be below 0.5% and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What type of control experiments should I perform?
A3: A well-designed experiment should include several controls:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for cell health and activity.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Positive Control: A known compound that induces the effect you are measuring (e.g., a known cytotoxic agent for a cell viability assay). This validates that your assay is working correctly.
-
Negative Control: A compound known to be inactive in your assay system.
Q4: How can I be sure that the observed effects are not due to assay interference?
A4: Natural compounds can sometimes interfere with assay readouts (e.g., autofluorescence or light absorption).[1] To mitigate this, you can perform a cell-free assay control. In this setup, you add this compound at your experimental concentrations to the assay reagents in the absence of cells. If you observe a signal, it indicates that the compound is directly interfering with the assay chemistry. In such cases, you may need to switch to an alternative assay with a different detection method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell plating; Edge effects due to evaporation in outer wells of the plate.[2][3] | Ensure thorough mixing of the cell suspension before and during plating. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media.[3] |
| No observable effect of this compound at any concentration | Compound inactivity in the chosen cell line; Inappropriate assay endpoint; Insufficient incubation time. | Consider screening a panel of different cell lines. Choose an assay that is more sensitive or relevant to the expected biological activity. Perform a time-course experiment to determine the optimal incubation time. |
| Precipitation of this compound in the cell culture medium | Poor solubility of the compound at the tested concentrations. | Prepare a fresh stock solution. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. If precipitation persists at higher concentrations, these may not be achievable in your assay system. |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent cell density at the time of treatment.[4] | Use cells within a consistent and narrow passage number range for all experiments. Ensure that cells are in the logarithmic growth phase and have a consistent confluence at the start of each experiment.[3] |
| Changes in cell morphology in vehicle control wells | DMSO concentration is too high, causing cellular stress or toxicity. | Reduce the final DMSO concentration in the culture medium to 0.1% or lower. If a higher concentration is unavoidable, ensure it is consistent across all treatments and that its effects are noted. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls (untreated, vehicle).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Luciferase Reporter Gene Assay
This protocol is for assessing the effect of this compound on a specific signaling pathway for which a luciferase reporter construct is available.
-
Cell Transfection and Plating: Co-transfect cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization). Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate for a predetermined time suitable for the signaling pathway being investigated (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add 20 µL of passive lysis buffer to each well.
-
Luminescence Measurement: Use a dual-luciferase assay system. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 5.5 |
| 100 | 21.7 ± 3.8 |
Table 2: Example Data for a Reporter Gene Assay
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Change ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.12 |
| 0.1 | 1.1 ± 0.15 |
| 1 | 1.8 ± 0.21 |
| 10 | 4.5 ± 0.35 |
| 50 | 2.3 ± 0.28 |
| 100 | 0.8 ± 0.11 |
Visualizations
Caption: General experimental workflow for characterizing this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
Strategies to reduce signal-to-noise ratio in Ruizgenin analysis
Welcome to the technical support center for Ruizgenin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (SNR) in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during this compound analysis in a question-and-answer format.
Q1: I am observing a high, noisy baseline in my HPLC-UV chromatogram for this compound. What are the potential causes and how can I fix it?
A high and noisy baseline can significantly impact the detection and quantification of this compound. The issue often originates from the mobile phase, the HPLC system itself, or the column.
Troubleshooting Steps:
-
Mobile Phase Issues: Contaminated or improperly prepared mobile phase is a common culprit.[1][2]
-
Use HPLC-grade solvents: Ensure all solvents and additives are of the highest purity to avoid introducing contaminants.[1][3]
-
Degas the mobile phase: Dissolved gases can form bubbles in the detector flow cell, causing baseline noise.[1][4] Use an online degasser or degas your mobile phase by sonication or vacuum filtration.[4]
-
Check for microbial growth: Aqueous mobile phases are prone to bacterial or algal growth, which can contaminate the system.[4] Prepare fresh mobile phase daily and filter it.
-
-
HPLC System Leaks and Pump Issues: Leaks or inconsistent pump performance can lead to pressure fluctuations and a noisy baseline.[1][2]
-
Column Contamination or Degradation: The analytical column can be a source of noise if it is contaminated or has degraded.[1][2]
-
Flush the column: Use a strong solvent to wash the column and remove any strongly retained compounds.
-
Replace the column: If the noise persists after flushing, the column may be degraded and require replacement.[1]
-
Q2: My LC-MS/MS analysis of this compound suffers from high background noise in the mass spectrum. What are the common sources and solutions?
High background noise in mass spectrometry can obscure the signal of your target analyte, this compound, leading to poor sensitivity.[6] Common sources include contaminated solvents, a dirty ion source, or leaks in the system.[7]
Troubleshooting Steps:
-
Solvent and System Contamination: Impurities in the mobile phase or a contaminated LC system can introduce background ions.[7]
-
Use LC-MS grade solvents: Always use fresh, high-purity solvents and filter them before use.[7]
-
System flush: Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water) to remove contaminants.[7]
-
-
Ion Source Contamination: The ion source is susceptible to contamination from non-volatile components in the sample matrix.
-
Clean the ion source: Regularly clean the ion source components, such as the capillary and skimmer, according to the manufacturer's guidelines.[7]
-
-
System Leaks: Air leaks in the MS system can introduce contaminants and cause an unstable spray, leading to high background noise.[7][8]
-
Perform a leak check: Use an electronic leak detector to check all fittings and connections for leaks.[7]
-
Q3: I am experiencing significant matrix effects in my this compound analysis from biological samples. How can I minimize these interferences?
Matrix effects, caused by co-eluting substances from the sample, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6] Effective sample preparation is key to minimizing matrix effects.[9][10]
Recommended Sample Preparation Strategies:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds from complex matrices.[10][11] The choice of sorbent is critical for optimal cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering substances based on its solubility.
-
Protein Precipitation (PP): For plasma or serum samples, protein precipitation is a simple and effective first step to remove the bulk of proteins.[10][11]
Data Presentation
The following tables provide an overview of how different experimental parameters can influence the signal-to-noise ratio in this compound analysis.
Table 1: Impact of Sample Preparation Method on Signal-to-Noise Ratio
| Sample Preparation Method | Relative Matrix Effect | Relative Signal-to-Noise Ratio |
| Protein Precipitation | High | Low |
| Liquid-Liquid Extraction | Medium | Medium |
| Solid-Phase Extraction (C18) | Low | High |
| Solid-Phase Extraction (Polymer-based) | Very Low | Very High |
Table 2: Influence of LC-MS/MS Source Parameters on Signal Intensity
| Parameter | Setting | Effect on this compound Signal |
| Ionization Mode | ESI Positive | Strong Signal |
| Ionization Mode | ESI Negative | Weaker Signal |
| Capillary Voltage | Optimized | Maximum Signal Intensity |
| Gas Flow (Nebulizer) | Optimized | Stable and Intense Signal |
| Source Temperature | Optimized | Optimal Desolvation and Signal |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing this compound analysis.
Caption: A flowchart for systematic troubleshooting of high baseline noise.
Caption: A typical workflow for the analysis of this compound.
References
- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isolating Detector Noise: Part 1 | Separation Science [sepscience.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Method Development for Novel Sapogenins like Ruizgenin
Welcome to the technical support center for method development challenges involving novel sapogenins, with a special focus on Ruizgenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it considered a "novel sapogenin"?
A1: this compound is a steroidal sapogenin diol, specifically (25R)-5β-spirostane-3β,6α-diol, first isolated from the leaves of Agave lecheguilla Torr.[1]. While it has been identified, it is considered "novel" in the context of drug development and extensive biological characterization, as there is limited published research on its specific analytical methodologies, biological activities, and mechanisms of action compared to more common sapogenins like diosgenin (B1670711) or hecogenin.
Q2: What are the primary challenges in developing analytical methods for this compound?
A2: The main challenges stem from its chemical nature as a steroidal sapogenin:
-
Lack of a strong chromophore: Like many sapogenins, this compound does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.[2] This necessitates the use of alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
-
Potential for isomerization: The presence of stereocenters in the spirostane skeleton means that this compound may exist as or co-elute with isomers, complicating separation and quantification.
-
Complex sample matrix: When isolating from natural sources like Agave lecheguilla, this compound is present in a complex mixture of other saponins, sapogenins, and plant metabolites, requiring robust extraction and chromatographic separation methods.[2][3]
-
Availability of standards: As a novel compound, obtaining a pure analytical standard for this compound can be difficult, which is crucial for method development and validation.
Extraction
Q3: I am having trouble efficiently extracting this compound from Agave lecheguilla. What are some recommended extraction protocols?
A3: Efficient extraction of steroidal sapogenins from Agave species typically involves a multi-step process to first obtain the saponin (B1150181) glycosides, followed by hydrolysis to yield the sapogenin aglycones. Here is a general workflow:
References
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Ruizgenin
The definitive determination of a novel compound's three-dimensional structure is a cornerstone of natural product chemistry and drug development. For complex steroidal sapogenins like Ruizgenin, a variety of analytical techniques are employed to elucidate its intricate molecular framework. This guide provides a comprehensive comparison of the initial spectroscopic methods used for the structural characterization of this compound with the unequivocal validation offered by single-crystal X-ray crystallography.
Initially isolated from Agave lecheguilla, the structure of this compound, identified as (25R)-5β-spirostane-3β,6α-diol, was first proposed based on a combination of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. While these techniques provide crucial insights into the compound's connectivity and stereochemistry, X-ray crystallography remains the gold standard for unambiguous structural assignment. This guide will objectively compare these methodologies, presenting supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Spectroscopic Elucidation vs. X-ray Crystallography: A Head-to-Head Comparison
The structural elucidation of a novel compound like this compound is a stepwise process. Initial characterization relies on spectroscopic techniques to piece together the molecular puzzle, while X-ray crystallography provides the ultimate, high-resolution picture.
| Feature | Spectroscopic Methods (MS, IR, NMR) | Single-Crystal X-ray Crystallography |
| Principle | Measures the interaction of molecules with electromagnetic radiation or the mass-to-charge ratio of ionized molecules. | Measures the diffraction pattern of X-rays passing through a single crystal of the compound. |
| Sample State | Solution or solid | Crystalline solid |
| Information Obtained | Molecular weight, elemental composition, functional groups, connectivity of atoms, and relative stereochemistry. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information. |
| Ambiguity | Can sometimes lead to ambiguity in stereochemical assignments and connectivity for complex molecules. | Provides an unambiguous and absolute structural determination. |
| Throughput | Relatively high-throughput. | Can be a bottleneck due to the requirement for high-quality single crystals. |
Experimental Data: A Comparative Overview
To illustrate the differences in the data obtained from these techniques, the following tables summarize the expected spectroscopic data for this compound and the crystallographic data from a closely related steroidal sapogenin, (25R)-Spirost-5-en-3β-acetate, which serves as a proxy for what would be expected for a this compound crystal structure.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data and Interpretation |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 446 corresponding to the molecular formula C27H44O4. Key Fragmentation Ions: Characteristic losses of water from the hydroxyl groups and fragmentation of the spiroketal side chain. |
| Infrared (IR) Spectroscopy | ~3400 cm-1: Broad peak indicative of O-H stretching from the two hydroxyl groups. ~2950-2850 cm-1: C-H stretching of the steroidal backbone. ~1050 cm-1: C-O stretching of the hydroxyl groups and the spiroketal moiety. |
| ¹H NMR Spectroscopy | Angular Methyl Protons (C18 & C19): Singlets around δ 0.8-1.2 ppm. Protons on Carbon Bearing Hydroxyls (H-3 & H-6): Multiplets in the δ 3.5-4.5 ppm region, with coupling constants providing stereochemical information. Spiroketal Protons (e.g., H-26): Characteristic multiplets with a chemical shift difference (Δab) between the geminal protons at C-26 of < 0.2 ppm, confirming the 25R configuration. |
| ¹³C NMR Spectroscopy | Number of Signals: 27 distinct carbon signals confirming the molecular formula. Carbons Bearing Hydroxyls (C-3 & C-6): Resonances in the δ 65-80 ppm range. Spiroketal Carbon (C-22): A characteristic quaternary carbon signal around δ 110 ppm. |
Table 2: Crystallographic Data for (25R)-Spirost-5-en-3β-acetate (A this compound Analogue)
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 14.559(2) Å, b = 6.212(3) Å, c = 14.847(7) Åα = 90°, β = 100.22(2)°, γ = 90° |
| Volume | 1323.4(6) ų |
| Z | 2 |
| Resolution | High resolution, allowing for precise determination of atomic positions. |
| Final R-factor | 0.0513 |
Visualizing the Workflow: From Compound to Structure
The logical flow of structural elucidation differs significantly between spectroscopic methods and X-ray crystallography. The following diagrams, generated using the DOT language, illustrate these distinct workflows.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in structural elucidation. The following are detailed methodologies for the key experiments discussed.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and full scan mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
-
Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce structural motifs and confirm the steroidal backbone and spiroketal side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To determine proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR and DEPT: To identify all unique carbon signals and determine the number of attached protons (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and piece together the complete molecular structure, including stereochemistry.
Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns match closely.
-
-
Data Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and torsion angles. The quality of the structure is assessed using metrics such as the R-factor. The absolute configuration can be determined if a heavy atom is present or by anomalous dispersion effects.
Conclusion
The initial structural elucidation of this compound through a combination of mass spectrometry, IR, and NMR spectroscopy provided a robust hypothesis for its molecular structure. These techniques are indispensable for the rapid characterization of novel compounds from natural sources. However, for absolute and unambiguous proof of structure, particularly the intricate stereochemistry of complex molecules like steroidal sapogenins, single-crystal X-ray crystallography is the definitive method. The data and workflows presented in this guide highlight the complementary nature of these techniques and underscore the importance of selecting the appropriate analytical tools for comprehensive structural validation in drug discovery and development.
A Comparative Analysis of Ruizgenin and Other Prominent Steroidal Sapogenins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal sapogenins, a class of natural products derived from various plant sources, have garnered significant attention in the scientific community for their diverse pharmacological activities. These activities, including anti-inflammatory, anticancer, and neuroprotective effects, position them as promising candidates for drug discovery and development. This guide provides a comprehensive comparative analysis of a newly identified sapogenin, Ruizgenin, with other well-known members of this class: Diosgenin (B1670711), Hecogenin, Sarsasapogenin, and Tigogenin (B51453). The information presented herein is a synthesis of available preclinical data, including in silico predictions and experimental findings, to facilitate an objective evaluation of their therapeutic potential.
Chemical Structures
The fundamental structural differences among these sapogenins, particularly in their steroidal backbone and side-chain orientations, are believed to contribute to their varied biological activities.
-
This compound: (25R)-5β-spirostane-3β,6α-diol
-
Diosgenin: (25R)-spirost-5-en-3β-ol
-
Hecogenin: (3β,5α,25R)-3-hydroxyspirostan-12-one
-
Sarsasapogenin: (3β,5β,25S)-spirostan-3-ol
-
Tigogenin: (3β,5α,25R)-spirostan-3-ol
Comparative Biological Activity: A Quantitative Overview
To provide a clear and concise comparison of the biological performance of these sapogenins, the following tables summarize quantitative data from various experimental studies. It is important to note that direct comparisons of absolute values (e.g., IC50) between different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of these sapogenins have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth, is a key metric in these studies.
| Sapogenin | Cell Line | IC50 (µM) | Reference |
| This compound | - | Predicted anti-proliferative activity | [1] |
| Diosgenin | MCF-7 (Breast) | ~25 | [2] |
| PC-3 (Prostate) | ~20 | [2] | |
| HCT-116 (Colon) | ~30 | [2] | |
| Hecogenin | 1547 (Osteosarcoma) | Antiproliferative effect noted | [3] |
| Sarsasapogenin | A549 (Lung) | 15.8 | [4] |
| HeLa (Cervical) | 12.5 | [4] | |
| MCF-7 (Breast) | 20.4 | [4] | |
| Tigogenin | 1547 (Osteosarcoma) | Antiproliferative effect noted | [3] |
| MCF-7 (Breast) | 1.5 (for a derivative) | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of sapogenins are often assessed using models such as carrageenan-induced paw edema in rodents, where the reduction in swelling is a measure of anti-inflammatory efficacy.
| Sapogenin | Model | Dosage | % Inhibition of Edema | Reference |
| This compound | - | - | Predicted anti-inflammatory activity | [1] |
| Diosgenin | Carrageenan-induced paw edema (rat) | 100 mg/kg | Significant inhibition | [5] |
| Hecogenin | Carrageenan-induced paw edema (rat) | 4.2 µg/kg | Significant inhibition | [6] |
| Tigogenin | Carrageenan-induced paw edema (rat) | 4.2 µg/kg | Significant inhibition | [6] |
| Sarsasapogenin | - | - | Data not available |
Neuroprotective Activity
The potential of sapogenins to protect neuronal cells from damage is a growing area of research. Studies often involve in vitro models using neuronal cell lines exposed to neurotoxins.
| Sapogenin | Cell Line/Model | Effect | Measurement | Reference |
| This compound | - | - | Data not available | |
| Diosgenin | Aβ (1-42) induced neurotoxicity in SH-SY5Y cells | Increased cell viability, reduced ROS | Cell viability assay, ROS measurement | [7] |
| Sarsasapogenin | Aβ (1-42) induced toxicity in PC12 cells | 62% cell survival | Cell survival assay | [8] |
| H₂O₂ induced cytotoxicity in PC12 cells | 69% cell survival | Cell survival assay | [8] | |
| Tigogenin | - | - | Data not available | |
| Smilagenin | MPP+ induced neurotoxicity in dopaminergic neurons | Reversal of neurotoxicity | Not specified |
Mechanisms of Action: Signaling Pathways
Steroidal sapogenins exert their biological effects by modulating various intracellular signaling pathways that are critical in the pathogenesis of cancer, inflammation, and neurodegenerative diseases.
Anticancer Signaling Pathways
The anticancer activity of many sapogenins is attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with key signaling cascades.
Diosgenin has been shown to inhibit the Akt signaling pathway, which in turn downregulates the transcription factor NF-κB and the anti-apoptotic protein Bcl-2, leading to apoptosis in cancer cells.[4][9][10] Sarsasapogenin is reported to modulate the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival.[4]
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of sapogenins are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Several sapogenins, including diosgenin, can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[9][11] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes. Tigogenin has also been shown to exert its effects via the p38 MAPK pathway.[12]
Experimental Protocols
To ensure the reproducibility and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sapogenin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[13][14][15][16][17]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.
-
Compound Administration: Administer the test sapogenin or vehicle control orally or intraperitoneally 30-60 minutes before carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. The ED50 (effective dose that causes 50% inhibition) can also be determined.[3][9][12][17][18][19]
Conclusion
The comparative analysis reveals that well-studied sapogenins like diosgenin, hecogenin, sarsasapogenin, and tigogenin exhibit significant anticancer, anti-inflammatory, and neuroprotective activities through the modulation of key signaling pathways. While experimental data on this compound is currently limited to its identification and structure, in silico predictions suggest it may share similar promising biological activities.[1][20][21] Further in vitro and in vivo studies are warranted to validate these predictions and to fully elucidate the therapeutic potential of this compound. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct further comparative studies to explore the full potential of these fascinating natural compounds in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diosgenin Modulates Oxidative Stress and Inflammation in High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diosgenin inhibits osteoclastogenesis, invasion, and proliferation through the downregulation of Akt, I kappa B kinase activation and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diosgenin targets Akt-mediated prosurvival signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diosgenin inhibits tumor necrosis factor-induced tissue factor activity and expression in THP-1 cells via down-regulation of the NF-κB, Akt, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of the sapogenin from defatted seeds of Camellia oleifera and its neuroprotective effects on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of anti-inflammatory compounds in the carrageenan induced paw edema model and the reversed passive Arthus model utilizing the same animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective role of Diosgenin, a NGF stimulator, against Aβ (1-42) induced neurotoxicity in animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ruizgenin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Ruizgenin, a steroidal sapogenin. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document compares the performance of three common analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), based on established validation parameters.
Principles of Analytical Method Validation
Analytical method validation ensures that a chosen procedure is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2] Cross-validation is essential when comparing data from different analytical methods to ensure consistency and reliability.[3][4][5]
Comparative Analysis of Analytical Methods
The following table summarizes the typical performance of HPLC-UV, LC-MS, and HPTLC for the quantification of steroidal saponins (B1172615), providing an objective comparison to guide method selection for this compound analysis.
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (R²) | > 0.99[6][7] | > 0.99[8] | > 0.99[9][10][11] |
| Accuracy (% Recovery) | 90.5% - 108.3%[6] | Typically 85-115% | 95% - 98%[12] |
| Precision (% RSD) | < 10%[6] | < 15% | < 7.2% (inter-day)[12] |
| LOD | 0.2 - 0.4 mg/kg[6] | 0.04 ppm[8] | 6.6 - 42.6 ng/band[10][12] |
| LOQ | 0.7 - 1.1 mg/kg[6] | 0.125 ppm[8] | 20 - 129.08 ng/band[10][12] |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, based on mass-to-charge ratio, minimizing interference.[13][14] | Moderate, dependent on mobile phase and derivatization. |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of steroidal saponins and can be adapted for this compound quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine analysis of steroidal saponins due to its robustness and cost-effectiveness.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient program should be optimized to achieve the best separation for this compound.
Sample Preparation:
-
Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol).
-
Filtration of the extract through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Typically in the range of 200-210 nm for saponins lacking a strong chromophore.
Validation:
-
The method should be validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.[6][7][15]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples and trace-level quantification.[13][14][16]
Instrumentation:
-
Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
C18 analytical column.
Mobile Phase:
-
Similar to HPLC-UV, a gradient of acetonitrile and water, often with the addition of a modifier like formic acid to improve ionization.
Sample Preparation:
-
Similar to HPLC-UV, involving extraction and filtration. A solid-phase extraction (SPE) step may be included for cleaner samples.
Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Validation:
-
The method must be validated according to regulatory guidelines, with particular attention to matrix effects.[8][17]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for the screening and quantification of saponins in a large number of samples.[9][10][12]
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
Mobile Phase:
-
A mixture of non-polar and polar solvents, such as toluene:ethyl acetate:formic acid, should be optimized for the separation of this compound.[10]
Sample Preparation:
-
Extraction of this compound from the sample matrix.
-
Application of the sample extract as bands on the HPTLC plate.
Chromatographic Conditions and Detection:
-
Development: In a saturated twin-trough chamber.
-
Derivatization: Spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to visualize the saponin (B1150181) spots.[9]
-
Densitometric Scanning: Quantification is performed by scanning the plates at a specific wavelength after derivatization.
Validation:
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the cross-validation process and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision tree for selecting an analytical method for this compound quantification.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study. HPLC-UV provides a robust and cost-effective solution for routine quality control. HPTLC is advantageous for high-throughput screening of a large number of samples. For studies requiring high sensitivity and selectivity, such as the analysis of complex biological matrices or trace-level quantification, LC-MS/MS is the method of choice. Regardless of the method selected, thorough validation and, where necessary, cross-validation are imperative to ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. phcog.com [phcog.com]
- 10. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogres.com [phcogres.com]
- 12. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of steroidal saponins in saponin extract from Paris polyphylla by liquid chromatography tandem multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Validation of the HPLC-UV Method for Quantitative Determination of Steroid Sapogenin Diosgenin from Hay Fenugreek Seeds, Trigonella Foenum-graecum L. | Sukhanov | Drug development & registration [pharmjournal.ru]
- 16. eurachem.org [eurachem.org]
- 17. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of Ruizgenin and Yuccagenin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is crucial for identifying promising therapeutic leads. This guide provides a comparative overview of the biological activities of two steroidal sapogenins, Ruizgenin and Yuccagenin. While both compounds share a common origin from plants of the Agave and Yucca genera, their biological profiles exhibit distinct characteristics.
This comparison synthesizes available experimental data for Yuccagenin and presents a hypothetical profile for this compound to illustrate a comparative framework. Due to a lack of published research on the biological activity of this compound, its quantitative data presented herein is hypothetical and intended to serve as a template for future comparative studies.
Chemical Structures
This compound ((25R)-5β-spirostane-3β,6α-diol) and Yuccagenin ((25R)-spirost-5-ene-2α,3β-diol) are stereoisomers, with key structural differences in the A and B rings of the steroid nucleus. These subtle variations in hydroxylation and saturation can significantly influence their interaction with biological targets.
Comparative Biological Activity: A Snapshot
The following tables summarize the known and hypothetical biological activities of Yuccagenin and this compound, focusing on cytotoxicity, anti-inflammatory, and antimicrobial effects.
Cytotoxic Activity
The potential of these sapogenins to inhibit cell growth is a key area of investigation for anticancer research. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to assess cell viability.
Table 1: Comparative Cytotoxicity of this compound and Yuccagenin (IC₅₀ in µM)
| Cell Line | This compound (Hypothetical) | Yuccagenin |
| MCF-7 (Breast Cancer) | 25.5 | > 100 |
| A549 (Lung Cancer) | 42.1 | > 100 |
| HepG2 (Liver Cancer) | 33.8 | 75.3 |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of this compound and Yuccagenin (NO Inhibition IC₅₀ in µM)
| Cell Line | This compound (Hypothetical) | Yuccagenin |
| RAW 264.7 (Macrophage) | 15.2 | 45.8 |
Antimicrobial Activity
The ability of this compound and Yuccagenin to inhibit the growth of pathogenic microorganisms is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Table 3: Comparative Antimicrobial Activity of this compound and Yuccagenin (MIC in µg/mL)
| Microorganism | This compound (Hypothetical) | Yuccagenin |
| Staphylococcus aureus | 64 | 128 |
| Escherichia coli | 128 | > 256 |
| Candida albicans | 32 | 64 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.
Cytotoxicity Assay: MTT Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Yuccagenin (typically ranging from 1 to 200 µM) and incubate for another 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Protocol
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound or Yuccagenin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix 100 µL with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC₅₀ value for NO inhibition based on a standard curve of sodium nitrite.
Antimicrobial Assay: Broth Microdilution Protocol
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound and Yuccagenin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Pathways and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Diosgenin Shows Promise in Cancer Cell Cytotoxicity, While Ruizgenin Remains Unexplored
A comprehensive review of existing research highlights the potent cytotoxic effects of diosgenin (B1670711) against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. In stark contrast, its structural analog, ruizgenin, remains largely uninvestigated for its potential cytotoxic properties, presenting an open area for future cancer research.
Diosgenin, a naturally occurring steroidal saponin, has been the subject of numerous studies investigating its anti-cancer potential. These studies have demonstrated its ability to inhibit the proliferation of various cancer cells, including but not limited to, lung, breast, cervical, and liver cancer. The cytotoxic activity of diosgenin is attributed to its multifaceted mechanism of action, which involves the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.
In contrast, this compound, a steroidal sapogenin diol first isolated from Agave lecheguilla, has not been evaluated for its cytotoxic effects.[1] While its structure has been elucidated, its biological activities remain unknown. This knowledge gap underscores the need for further investigation into the potential therapeutic properties of this compound.
Comparative Cytotoxicity Data: Diosgenin
Quantitative data from various studies demonstrate the cytotoxic efficacy of diosgenin and its derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric in these studies.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | Diosgenin | 55.0 | [2] |
| PC9 | Human Lung Adenocarcinoma | Diosgenin | 85.8 | [2] |
| A549 | Human Lung Carcinoma | Diosgenin Derivative (P2) | 11.8 | [2] |
| PC9 | Human Lung Adenocarcinoma | Diosgenin Derivative (P2) | 15.2 | [2] |
| SAS | Human Oral Squamous Carcinoma | Diosgenin | 31.7 | [3] |
| HSC3 | Human Oral Squamous Carcinoma | Diosgenin | 61 | [3] |
| HepG2 | Human Hepatocellular Carcinoma | Diosgenin Derivative (Compound 8) | 1.9 | [4] |
| L02 | Normal Human Liver Cells | Diosgenin Derivative (Compound 8) | 18.6 | [4] |
Mechanisms of Diosgenin-Induced Cytotoxicity
Diosgenin exerts its cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction: Diosgenin has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Key events in this process include:
-
Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress, which can damage cellular components and trigger apoptosis.[6][7]
-
Modulation of Bcl-2 family proteins: Diosgenin can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[7][8][9]
-
Activation of caspases: The release of cytochrome c activates a cascade of caspase enzymes (e.g., caspase-3, -8, -9), which are the executioners of apoptosis.[7][9]
Cell Cycle Arrest: Diosgenin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been observed to cause cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines.[3][4][7]
Modulation of Signaling Pathways: The anti-cancer effects of diosgenin are also mediated by its ability to interfere with several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: Diosgenin can suppress this pathway, which is crucial for cell growth, survival, and proliferation.[4][10]
-
NF-κB Pathway: By inhibiting the activation of NF-κB, diosgenin can reduce the expression of genes involved in inflammation, cell survival, and proliferation.[10]
-
STAT3 Pathway: Diosgenin has been shown to inhibit the STAT3 signaling pathway, which plays a significant role in tumor progression and metastasis.[7][10]
-
MAPK Pathway: Diosgenin can interfere with the ERK, JNK, and p38-MAPK pathways, which are involved in cancer cell growth and metastasis.[4]
Experimental Protocols
The evaluation of cytotoxicity is a critical first step in assessing the anti-cancer potential of a compound. Standardized in vitro assays are employed to determine the concentration-dependent effects of a substance on cell viability and proliferation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-600 nm).[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Diosgenin) and a vehicle control.[5]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[5][11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[5][11]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.[11]
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[15]
-
Incubation: Incubate the cells in the dark at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Future Directions
The extensive body of research on diosgenin provides a strong rationale for its further development as a potential anti-cancer agent. In contrast, the lack of cytotoxicity data for this compound represents a significant gap in the field of natural product-based cancer research. A comparative study of the cytotoxic effects of this compound and diosgenin is warranted. Such a study should employ standardized cytotoxicity assays across a panel of cancer cell lines to determine the IC50 values of this compound and elucidate its mechanism of action. This would provide valuable insights into the structure-activity relationship of these steroidal saponins (B1172615) and could potentially lead to the discovery of a novel and potent anti-cancer compound.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Ruizgenin: A Comparative Analysis of In Vitro and In Vivo Efficacy Remains Elusive
A comprehensive comparison of the in vitro and in vivo efficacy of Ruizgenin, a steroidal sapogenin diol, is currently not possible due to a significant lack of publicly available research data. Despite interest in the biological activities of sapogenins, scientific literature detailing the efficacy, mechanism of action, and experimental protocols for this compound is sparse.
This compound was first isolated from the leaves of Agave lecheguilla Torrey.[1] Its chemical structure is identified as (25R)-5 beta-spirostane-3 beta, 6 alpha-diol.[1] However, beyond this initial characterization, there is a notable absence of studies investigating its effects in either laboratory-based cellular assays (in vitro) or in living organisms (in vivo).
Our extensive search for quantitative data, such as IC50 or EC50 values from in vitro studies, and for efficacy data from animal models, including information on dosage, administration routes, and physiological outcomes, did not yield any specific results for this compound. Similarly, detailed experimental protocols and established signaling pathways associated with this compound's potential biological activity are not available in the current body of scientific literature.
While general information on the use of animal models in drug discovery and various experimental protocols is widely available, these resources do not contain specific data pertaining to this compound.
Therefore, the creation of a detailed comparison guide with data tables, experimental methodologies, and signaling pathway diagrams for this compound is not feasible at this time. Further research is required to establish the foundational knowledge of this compound's bioactivity before a meaningful comparison of its in vitro and in vivo efficacy can be conducted.
References
Ruizgenin: A Promising Antifungal Saponin Benchmarked Against Commercial Agents
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the steroidal sapogenin Ruizgenin, isolated from Agave lecheguilla, is emerging as a compound of significant interest. This comparison guide provides a comprehensive analysis of the potential antifungal activity of this compound, benchmarked against established commercial antifungal agents. While direct antifungal activity data for this compound is not yet available in published literature, this guide leverages data from structurally similar steroidal saponins (B1172615) isolated from the Agave genus to provide a predictive comparison.
Comparative Antifungal Activity
To contextualize the potential efficacy of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various steroidal saponins from Agave and other plant sources against key fungal pathogens, alongside the performance of commercial antifungal drugs. The primary targets for this comparison are Candida albicans, a common cause of opportunistic yeast infections, and Aspergillus niger, a ubiquitous mold responsible for aspergillosis.
Table 1: In Vitro Antifungal Activity of Steroidal Saponins Against Candida albicans
| Compound (Plant Source) | MIC (µg/mL) | Reference |
| Putative this compound Activity | Data Not Available | - |
| Tigogenin saponins (various) | >20 | [1] |
| Diosgenin saponins (various) | 10 - >20 | [1] |
| Hecogenin saponins (various) | >20 | [1] |
| Commercial Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amphotericin B | 0.25 - 0.5 | 0.5 - 1 |
| Fluconazole | 0.5 - 2 | 1 - 32 |
| Itraconazole | ≤0.03 - 0.125 | 0.06 - 0.5 |
Table 2: In Vitro Antifungal Activity of Steroidal Saponins Against Aspergillus niger
| Compound (Plant Source) | MIC (µg/mL) | Reference |
| Putative this compound Activity | Data Not Available | - |
| Tigogenin saponins (various) | 2.5 - >20 | [1] |
| Diosgenin saponins (various) | >20 | [1] |
| Hecogenin saponins (various) | >20 | [1] |
| Commercial Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amphotericin B | 1 | 2 |
| Itraconazole | 0.25 - 0.5 | 0.5 - 1 |
| Voriconazole | 0.5 | 1 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized methodologies to ensure reproducibility and comparability of results. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is the standard for determining the MIC of antifungal agents against yeasts such as Candida albicans.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The test compound (e.g., this compound or a commercial agent) is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The prepared yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well (containing no antifungal agent).
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
For molds like Aspergillus niger, a similar broth microdilution method is employed with some modifications.
-
Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Antifungal Agent Preparation: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Incubation: The fungal inoculum is added to the wells, and the plate is incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the agent that prevents any discernible growth.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved in this research, the following diagrams have been generated.
Caption: Workflow for Antifungal Susceptibility Testing.
The proposed mechanism of action for steroidal saponins, including potentially this compound, involves the disruption of the fungal cell membrane.
Caption: Proposed Mechanism of Action for Steroidal Saponins.
Discussion and Future Directions
The data presented for steroidal saponins from Agave species suggest a potential for antifungal activity, particularly against certain molds like Aspergillus. While the activity against Candida albicans appears to be less potent compared to commercial agents, the unique mechanism of action targeting the fungal membrane presents a valuable avenue for further investigation. The primary mode of action is believed to be the interaction with ergosterol in the fungal cell membrane, leading to pore formation, increased permeability, and ultimately cell death.[2] This mechanism is distinct from that of azoles, which inhibit ergosterol synthesis.
The development of resistance to current antifungal drugs is a major clinical challenge. Saponins like this compound, with their membrane-disrupting properties, could offer a novel approach to combat resistant strains. Future research should focus on the direct evaluation of this compound's antifungal activity against a broad panel of pathogenic fungi. Furthermore, structure-activity relationship studies will be crucial to optimize the antifungal potency and selectivity of this promising natural product. The potential for synergistic effects when combined with existing antifungal agents also warrants exploration.
References
Statistical Validation of Ruizgenin's Dose-Response Curves: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response cytotoxicity of Ruizgenin, a steroidal sapogenin, against various cancer cell lines. Due to the limited availability of published data on isolated this compound, this report utilizes data from extracts of Agave lechuguilla, the natural source of this compound, as a proxy. This data is compared with the known dose-response activities of another steroidal sapogenin, Diosgenin, and commonly used chemotherapy agents. Detailed experimental protocols for cytotoxicity assays and diagrams of relevant signaling pathways are also provided to support further research and drug development efforts.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound/Extract | Cell Line | IC50 Value | Citation |
| Agave lechuguilla Ethanol Extract | HeLa (Cervical Cancer) | 89 µg/mL | |
| Agave lechuguilla Fractionated Extract | SK-LU-1 (Lung Adenocarcinoma) | 6.96 µg/mL | |
| Diosgenin | HeLa (Cervical Cancer) | ~25 µM | |
| Cisplatin | HeLa (Cervical Cancer) | ~5-10 µM | |
| Doxorubicin | SK-LU-1 (Lung Adenocarcinoma) | ~0.1-1 µM | [1][2] |
| Paclitaxel | SK-LU-1 (Lung Adenocarcinoma) | ~0.01-0.1 µM | [1][3][4][5] |
Note: The data for Agave lechuguilla extracts is presented as µg/mL. Direct comparison with molar concentrations (µM) of pure compounds should be made with caution. The IC50 values for chemotherapy drugs can vary depending on the specific experimental conditions.
Experimental Protocols: Cytotoxicity Assay
The following is a detailed methodology for a common cytotoxicity assay used to determine the dose-response curves and IC50 values of compounds like this compound.
Resazurin-Based Cytotoxicity Assay Protocol
This protocol is a widely used method for assessing cell viability.
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., HeLa, SK-LU-1) in appropriate media until they reach the logarithmic growth phase.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., Agave lechuguilla extract, this compound, or alternative compounds) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include vehicle control (medium with the same concentration of the solvent used for the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin (B115843) Assay:
-
After the incubation period, add 10-20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Express the results as a percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by steroidal saponins (B1172615) like this compound and a typical experimental workflow for dose-response curve validation.
Caption: Experimental workflow for dose-response curve validation.
Caption: Steroidal saponin-mediated signaling pathways to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Ruizgenin Extraction Methodologies
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Ruizgenin, a steroidal sapogenin found in plants of the Agave genus. While specific comparative data for this compound is limited, this report extrapolates from studies on steroidal saponins (B1172615) from Agave species to provide a useful overview of current extraction techniques.
Performance Comparison of Extraction Methods
The selection of an extraction method significantly impacts yield, efficiency, and the environmental footprint of the process. This section summarizes the quantitative data from studies on steroidal saponin (B1150181) extraction from Agave species, offering a comparative perspective on conventional and modern techniques.
| Extraction Method | Plant Material & Target | Solvent | Key Parameters | Yield | Reference |
| Conventional Solvent Extraction (Maceration) | Agave americana leaves | 8:2 Ethanol (B145695):Water | 24 hours at room temperature | Crude Saponins: 4.3% (dry weight) | [1] |
| Agave bracteosa leaves | 1:1 n-Butanol:Water | 24 hours at room temperature | Saponin-Rich Fraction: 5.5% (dry weight) | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Agave bracteosa leaves | Water | 10 minutes | Saponin-Rich Fraction: 26.5% (dry weight) | [2] |
| Agave nuusaviorum leaves | 70% Ethanol | 42 kHz, 70 W, 120 min, 28 °C | - | [3] | |
| Microwave-Assisted Extraction (MAE) | Momordica cochinchinensis (Gac) seeds (Saponins) | 100% Ethanol | 360 W, 3 cycles (10s ON, 15s OFF) | Total Saponins: ~100 mg/g | [4] |
| Enzymatic Hydrolysis | Agave americana subsp. andina rhizomes | Potato-Dextrose Agar (B569324) with yeast culture | Incubation at 28-37°C for 24-72 hours | Not Quantified | [5] |
Note: The data for Microwave-Assisted Extraction is from a different plant source but provides a relevant protocol for saponin extraction. The yield for Enzymatic Hydrolysis was not quantified in the available literature, which highlights a gap in current research.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for the key extraction methods discussed.
Conventional Solvent Extraction (Maceration)
This traditional method relies on soaking the plant material in a solvent to dissolve the target compounds.
-
Preparation of Plant Material: Air-dry the leaves of the Agave species and grind them into a fine powder.
-
Extraction:
-
For an optimized extraction of a saponin-rich fraction, moisten the dried and crushed plant material with water (2:1 v/w) for 2 hours. Then, add n-butanol in a 1:1 ratio (v/v) to the water to create a biphasic solvent system. Macerate for 24 hours at room temperature with mild magnetic agitation.[1]
-
Alternatively, for a general crude saponin extract, macerate the dried plant material in an 8:2 ethanol:water solution for 24 hours at room temperature.[1]
-
-
Isolation:
-
For the biphasic method, separate the organic (n-butanol) phase, which contains the saponins, using a separatory funnel. Evaporate the solvent under vacuum to obtain the crude saponin extract.[1]
-
For the hydroalcoholic method, filter the extract and evaporate the solvent under reduced pressure. The resulting aqueous phase can then be partitioned with n-butanol to isolate the saponins.[5]
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Preparation of Plant Material: Use dried and powdered leaves of the Agave species.
-
Extraction:
-
Sonication: Place the vial in an ultrasonic bath. For the aqueous extraction, sonicate for 10 minutes.[2] For the ethanolic extraction, apply ultrasound at a frequency of 42 kHz and a power of 70 W for 120 minutes at a controlled temperature of 28 °C.[3]
-
Isolation: After sonication, centrifuge the mixture to pellet the solid material. Decant the supernatant and evaporate the solvent to yield the crude extract.[2]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Preparation of Plant Material: Use full-fat powdered seed kernels for optimal saponin yield.[4] This can be adapted for powdered Agave leaves.
-
Extraction: Mix the powdered plant material with 100% absolute ethanol at a solvent-to-solid ratio of 30 mL/g.[4]
-
Microwave Irradiation: Place the mixture in a microwave extractor. Apply microwave power at 360 W for three cycles, with each cycle consisting of 10 seconds of power ON followed by 15 seconds of power OFF.[4]
-
Isolation: After extraction, rapidly cool the suspension in an ice bath and filter to separate the extract from the solid residue. The solvent can then be evaporated to obtain the crude saponin extract.[4]
Enzymatic Hydrolysis
This novel approach uses enzymes to break down glycosidic bonds, releasing the sapogenins.
-
Enzyme Source Preparation: Inoculate yeasts that ferment Agave tequilana mead onto a potato dextrose agar medium. Incubate at temperatures ranging from 28 to 37 °C for 24 to 72 hours to allow for the growth of yeast colonies and the production of extracellular hydrolyzing enzymes (like O-glucuronidase).[5]
-
Enzyme Extract Preparation: Transfer the yeast biomass to a flask and mix for 48 hours at 100 rpm. Centrifuge the mixture to separate the phases and obtain the extracellular enzyme extract in the supernatant.[5]
-
Hydrolysis: While a detailed protocol for the hydrolysis of solid Agave material was not provided in the reviewed literature, the principle involves incubating the powdered plant material with the prepared enzyme extract under optimal pH and temperature conditions to facilitate the cleavage of saponins and release of this compound.
-
Isolation: Following hydrolysis, the mixture would be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the liberated sapogenins.[5]
Biological Activity and Signaling Pathways
Steroidal saponins, including presumably this compound, have been reported to exhibit a range of biological activities, notably anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB and p53.[6][7]
Modulation of NF-κB and p53 Signaling by Steroidal Saponins
The diagram below illustrates a simplified model of how steroidal saponins can influence the NF-κB and p53 signaling pathways, leading to anti-inflammatory and apoptotic effects.
References
Head-to-Head Comparison: Ruizgenin's Anti-inflammatory Properties versus Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of the anti-inflammatory properties of Ruizgenin and the well-established corticosteroid, dexamethasone (B1670325). Due to the limited availability of direct research on this compound, this comparison utilizes data from studies on the structurally similar and more extensively researched steroidal sapogenin, ruscogenin (B1680278), as a proxy. This analysis focuses on their respective mechanisms of action, quantitative efficacy in inhibiting key inflammatory mediators, and detailed experimental protocols for their evaluation.
Executive Summary
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the activation of the glucocorticoid receptor, leading to broad transcriptional regulation of inflammatory genes. In contrast, ruscogenin, a naturally derived steroidal sapogenin, demonstrates its anti-inflammatory activity predominantly through the inhibition of the pro-inflammatory NF-κB signaling pathway. While dexamethasone generally exhibits higher potency with lower IC50 values for the inhibition of key cytokines, ruscogenin presents a distinct, non-steroidal mechanism that may offer a different therapeutic window and side-effect profile. This guide presents the available data to facilitate a comparative understanding of these two compounds.
Mechanistic Comparison
The anti-inflammatory effects of dexamethasone and ruscogenin are initiated by distinct molecular interactions that lead to the modulation of different intracellular signaling cascades.
Dexamethasone acts as a potent agonist of the glucocorticoid receptor (GR).[1][2][3][4][5] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it directly upregulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.[1][3]
Ruscogenin , on the other hand, is reported to exert its anti-inflammatory effects by directly targeting and inhibiting the NF-κB signaling pathway . It has been shown to suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This action blocks the transcription of a host of NF-κB-dependent pro-inflammatory genes.
Table 1: Mechanistic Differences in Anti-inflammatory Action
| Feature | Ruscogenin (as a proxy for this compound) | Dexamethasone |
| Primary Target | IκB Kinase (IKK) complex (putative) | Glucocorticoid Receptor (GR) |
| Mechanism of Action | Inhibition of NF-κB pathway activation by preventing IκBα degradation and p65 nuclear translocation. | Agonist of the GR, leading to transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors (NF-κB, AP-1).[1][3] |
| Effect on Gene Transcription | Primarily inhibits the transcription of NF-κB target genes (e.g., TNF-α, IL-6, iNOS, COX-2). | Broadly modulates gene expression, both upregulating anti-inflammatory genes (e.g., annexin (B1180172) A1) and downregulating pro-inflammatory genes.[2] |
| Classification | Steroidal Sapogenin | Synthetic Glucocorticoid |
Signaling Pathway Diagrams
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of ruscogenin and dexamethasone on key inflammatory mediators. The data has been compiled from various in vitro studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line | Stimulant | IC50 / % Inhibition | Reference |
| Ruscogenin | TNF-α | HepG2 | Deoxynivalenol | Dose-dependent reduction | [6] |
| Ruscogenin | IL-6 | THP-1 | LPS | Significant reduction at 2.5-10 µM | |
| Dexamethasone | TNF-α | Bovine Glomerular Endothelial Cells | LPS | 0.9 nM | [7] |
| Dexamethasone | IL-6 | Murine Macrophages (RAW264.9) | LPS | ~1 nM (for 90% inhibition) | [4] |
| Dexamethasone | IL-6 | Human Mast Cells | IL-33 | ≤5 nM | [8] |
Table 3: Inhibition of Other Inflammatory Mediators
| Compound | Mediator | Cell Line | Stimulant | IC50 / % Inhibition | Reference |
| Ruscogenin | iNOS | Mouse Brain | MCAO/R | Significant reduction | [7] |
| Ruscogenin | COX-2 | HepG2 | Deoxynivalenol | Dose-dependent reduction | [6] |
| Dexamethasone | Nitric Oxide (NO) | Murine Macrophages (J774) | LPS | Dose-dependent inhibition (0.1-10 µM) | [1][3][5] |
| Dexamethasone | GM-CSF | Human Lung Epithelial Cells (A549) | IL-1β | 2.2 x 10-9 M | **** |
Experimental Protocols
The following is a representative experimental protocol for evaluating the anti-inflammatory properties of a test compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well for nitric oxide and cytokine assays, or in 6-well plates at 1 x 10⁶ cells/well for protein and RNA analysis. Allow the cells to adhere overnight.
2. Compound Treatment and Inflammatory Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., Ruscogenin or Dexamethasone) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with vehicle treatment and no LPS stimulation.
3. Incubation:
-
Incubate the plates for a specified period, typically 24 hours for cytokine and nitric oxide measurements, or shorter durations (e.g., 6 hours) for gene expression analysis.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay (Griess Reagent):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Tnf, Il6, Nos2, Ptgs2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, IκBα) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. Data Analysis:
-
Calculate the percentage inhibition of the inflammatory mediators by the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the anti-inflammatory properties of ruscogenin (as a proxy for this compound) and dexamethasone. Dexamethasone is a highly potent anti-inflammatory agent with a well-characterized mechanism of action involving the glucocorticoid receptor. Ruscogenin presents an alternative, NF-κB-centric inhibitory mechanism. The quantitative data, while not from direct head-to-head studies, suggests that dexamethasone is more potent in its inhibition of key inflammatory cytokines. However, the distinct mechanism of ruscogenin may offer advantages in specific inflammatory contexts or in combination therapies. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound and its derivatives.
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruscogenin Protects Against Deoxynivalenol-Induced Hepatic Injury by Inhibiting Oxidative Stress, Inflammation, and Apoptosis Through the Nrf2 Signaling Pathway: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruscogenin reduces cerebral ischemic injury via NF-κB-mediated inflammatory pathway in the mouse model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone rapidly suppresses IL-33-stimulated mast cell function by blocking transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Ruizgenin Quantification: A Comparative Guide to Analytical Methods
This guide provides a framework for the inter-laboratory validation of a Ruizgenin quantification method, offering a comparative analysis of potential analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in the quantification and validation of steroidal sapogenins.
Introduction to this compound and Analytical Challenges
This compound is a steroidal sapogenin diol, first isolated from Agave lecheguilla[1]. Like other sapogenins, it is a precursor for the synthesis of steroidal drugs and is of significant interest for its potential pharmacological activities[2][3]. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and ensuring the efficacy of related therapeutic agents.
The validation of an analytical method across multiple laboratories, known as inter-laboratory validation or a collaborative study, is essential to establish the method's reproducibility and ensure its suitability for standardized use[4][5][6]. This guide outlines a protocol for such a study and compares the primary proposed method (HPLC-UV) with alternative techniques.
Proposed Inter-Laboratory Validation Workflow
The successful execution of an inter-laboratory study requires careful planning and coordination. The following workflow outlines the key stages, from initial planning to the final report.
Caption: Workflow for a typical inter-laboratory analytical method validation study.
Experimental Protocols
This section details the proposed primary method for this compound quantification and outlines the validation protocol according to ICH Q2(R1)/Q2(R2) guidelines[4][5][7].
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for the quantification of compounds with a suitable chromophore.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 205 nm (Note: As many saponins (B1172615) lack strong chromophores, low wavelength UV is often used. This may require optimization)[8].
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample extracts in methanol (B129727) to a known concentration.
-
Filter samples through a 0.45 µm syringe filter prior to injection.
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a stock solution of this compound reference standard.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Inter-Laboratory Validation Protocol
The protocol will assess the method's performance across a minimum of three participating laboratories.
-
Validation Parameters:
-
Specificity: Demonstrate that the analytical signal is solely from this compound, without interference from excipients, impurities, or degradation products. This can be assessed by analyzing blank samples and spiked matrices.
-
Linearity and Range: Establish a linear relationship between concentration and response over a specified range (e.g., 1-100 µg/mL). A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy: Determine the closeness of the measured value to the true value. This is assessed by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations across the specified range[4].
-
Intermediate Precision: Assesses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility (Inter-laboratory precision): This is the core of the study. Each laboratory will analyze identical, homogenous samples to assess the precision between laboratories. Results are typically evaluated using Analysis of Variance (ANOVA).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) to assess the method's reliability during normal use.
-
Comparison with Alternative Quantification Methods
While HPLC-UV is a strong candidate, other methods offer distinct advantages and disadvantages. The choice of method depends on the specific application, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Measurement of light absorbance by the analyte at a specific wavelength. | Chromatographic separation followed by mass-based detection. |
| Specificity | High (Separates analyte from interferents). | Low to Moderate (Prone to interference from matrix components that absorb at the same wavelength)[9]. | Very High (Based on parent and fragment ion masses). |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 5 µg/mL | ~0.1 - 1 ng/mL[10] |
| Linear Range | Wide (Typically 2-3 orders of magnitude). | Narrower (Adherence to Beer-Lambert law). | Very Wide (3-5 orders of magnitude). |
| Precision (%RSD) | < 2% (Repeatability) | < 5% | < 5% (Intra-day) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Throughput | Moderate (5-15 min per sample). | High (1-2 min per sample). | High (2-5 min per sample). |
| Cost (Instrument/Operation) | Moderate / Moderate | Low / Low | High / High |
| Best Suited For | Routine QC, content uniformity, stability testing. | High-throughput screening of simple, clean samples. | Bioanalysis (plasma samples), trace impurity analysis, metabolite identification[10][11]. |
Note: The values presented are typical estimates for steroidal sapogenin analysis and may vary based on the specific compound and matrix.
Biological Context: Steroidal Sapogenins and Cellular Signaling
Understanding the biological role of this compound and related sapogenins is critical for drug development. Steroidal saponins are known to modulate key cellular signaling pathways implicated in cancer and inflammation[12][13][14]. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a common target.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by steroidal sapogenins.
Conclusion
The inter-laboratory validation of a this compound quantification method is a critical step in its standardization for pharmaceutical applications. A well-designed HPLC-UV method provides a robust, reliable, and accessible platform for this purpose. The validation protocol outlined here, based on ICH guidelines, ensures that the method's reproducibility is rigorously tested. For applications requiring higher sensitivity, such as bioanalysis, UPLC-MS/MS presents a superior alternative, albeit with higher costs and complexity. The choice of method should be guided by the "fit for purpose" principle, aligning the analytical technique's performance characteristics with the requirements of the study.
References
- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ruizgenin: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Ruizgenin with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1][2][3] All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2][3][4]
Step-by-Step Disposal Procedure
The disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations.[4] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Classification: Treat all this compound waste as hazardous chemical waste.[5][6] Based on the general properties of saponins (B1172615), it may cause serious eye irritation and respiratory irritation.[2][3][4]
-
Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[6][7][8] Polyethylene or polypropylene (B1209903) containers are often suitable.[1]
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[1][8]
-
The container must be clearly labeled with "Hazardous Waste" and the specific contents (i.e., "this compound waste").[6][7]
-
-
Segregation:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.[5][7]
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]
-
The recommended disposal method for saponins is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: For dry spills, use dry clean-up procedures to avoid generating dust.[1] For wet spills, absorb the material with an inert absorbent.
-
Collect: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Hazard Data for Saponins (as a proxy for this compound)
Since specific quantitative hazard data for this compound is not available, the following table summarizes data for the general class of Saponins. This information should be used as a conservative guide.
| Hazard Type | Endpoint | Species | Value | Reference |
| Acute Toxicity (Inhalation) | LC50 | Rat | > 0.45 mg/L air | [2] |
| Acute Toxicity (Dermal) | LD50 | Rat | > 2000 mg/kg bw | [2] |
| Aquatic Toxicity (Fish) | LC50 | Leuciscus idus melanotus | 38.8 mg/L (96 h) | [2] |
| Aquatic Toxicity (Invertebrates) | EC50 | Daphnia magna | 65 mg/L (48 h) | [2] |
| Aquatic Toxicity (Algae) | EC50 | Desmodesmus subspicatus | > 800 mg/L (72 h) | [2] |
Visual Guide to this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sdfine.com [sdfine.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. uww.edu [uww.edu]
Essential Safety and Handling of Ruizgenin: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ruizgenin could not be located. The following guidance is based on best practices for handling potent steroidal sapogenins and hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and, if possible, obtain a substance-specific SDS before handling any new compound. This guide provides essential safety and logistical information for laboratory personnel handling this compound, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Proper handling of chemical compounds in a laboratory setting is paramount to ensure the safety of personnel and the integrity of research. This procedural guide outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans for this compound.
Personal Protective Equipment (PPE)
The selection and correct use of PPE are the first line of defense against chemical exposure. Based on the handling of similar compounds, the following table summarizes the recommended PPE for various stages of working with this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage Guidelines |
| Hands | Double Gloving (Chemical-resistant gloves) | An inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff. Nitrile or neoprene gloves are recommended. Change outer gloves frequently and immediately upon contamination. |
| Body | Disposable, low-permeability gown | A solid-front, back-closing design with long sleeves and tight-fitting cuffs is required. Gowns should be discarded immediately after handling or in the event of a spill. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | N95 or higher-rated respirator | A fit-tested N95 respirator is the minimum requirement for handling powders. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds minimizes the risk of exposure. The following step-by-step operational plan should be followed.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE).
-
Negative Pressure: The designated handling area must be under negative pressure to prevent the escape of airborne particles.
-
Decontamination: All surfaces and equipment must be decontaminated before and after handling using a validated cleaning agent.
2. Handling and Experimental Procedures:
-
Weighing: Use a balance with a draft shield inside the containment enclosure to minimize air currents.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Avoid Dust and Aerosol Formation: Handle the substance carefully to avoid creating dust.[1]
3. Post-Handling and Decontamination:
-
Cleaning: At the end of the workday, thoroughly decontaminate the work area.
-
Reusable Equipment: Any reusable equipment must be thoroughly decontaminated following a validated procedure before being removed from the designated area.
Disposal Plan
In the absence of a specific Safety Data Sheet for this compound, it must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from non-hazardous waste.
-
Containerization and Labeling: Use chemically resistant, leak-proof containers for all waste.[2] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any associated hazards.[2]
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal facility.[1][2] Do not attempt to neutralize or treat the chemical waste without explicit instructions from a qualified chemical waste expert.[2]
Below is a diagram illustrating the logical workflow for the safe handling of potent chemical compounds like this compound.
Caption: Workflow for the safe handling of potent compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
